(R)-Bicalutamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016794 | |
| Record name | (R)-bicalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113299-40-4 | |
| Record name | Bicalutamide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Bicalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-bicalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICALUTAMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereospecificity of Bicalutamide: A Technical Guide to the Differential Activity of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicalutamide (B1683754), a non-steroidal antiandrogen, is a cornerstone in the management of prostate cancer. Administered as a racemate, it comprises equal amounts of (R)-Bicalutamide and (S)-Bicalutamide. However, the therapeutic activity of this drug is not evenly distributed between its stereoisomers. This technical guide provides an in-depth analysis of the stereospecific activity of this compound versus (S)-Bicalutamide, detailing their distinct pharmacological profiles. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular basis for bicalutamide's efficacy and the critical role of chirality in its mechanism of action.
Differential Pharmacodynamics: Targeting the Androgen Receptor
The primary mechanism of action for bicalutamide is the competitive antagonism of the androgen receptor (AR), a nuclear transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.
Binding Affinity to the Androgen Receptor
The differential activity of the bicalutamide enantiomers begins at the primary point of interaction: the androgen receptor. This compound exhibits a significantly higher binding affinity for the AR compared to its (S)-counterpart. This stereoselective binding is the initial and most critical determinant of the drug's overall pharmacological activity.
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Relative Binding Affinity | ~30-fold higher than (S)-isomer | Low to negligible | [1] |
| IC50 (AR antagonism) | 159–243 nM (racemate) | Significantly higher than (R)-isomer | [1] |
Androgen Receptor Signaling Pathway
Upon binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), the androgen receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of genes involved in cell growth and proliferation. This compound, as a potent antagonist, binds to the AR and prevents this cascade of events. In contrast, (S)-Bicalutamide has minimal impact on AR signaling due to its poor binding affinity.
References
(R)-Bicalutamide's Affinity for the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, is a cornerstone in the therapeutic landscape of prostate cancer. Its mechanism of action is centered on its ability to competitively inhibit the androgen receptor (AR), a ligand-activated transcription factor pivotal to the growth and survival of prostate cancer cells. A thorough understanding of the binding affinity and interaction between this compound and the AR is critical for the development of novel antiandrogen therapies and for optimizing existing treatment regimens. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the androgen receptor has been characterized through various in vitro assays. The data consistently demonstrates that the (R)-isomer possesses significantly higher affinity than the (S)-isomer. Bicalutamide is a racemic mixture, but the therapeutic activity is almost exclusively attributed to the (R)-enantiomer[1]. The affinity of this compound is approximately 30-fold higher than that of the (S)-isomer[2].
Below is a summary of the reported binding affinity values for this compound and other relevant compounds for the androgen receptor.
Table 1: IC50 Values for Androgen Receptor Binding
| Compound | IC50 (nM) | Cell Line/System | Notes |
| This compound | 159 - 243 | Varies | General range from multiple studies[3]. |
| This compound | 160 | LNCaP/AR(cs) cells | Specific study in a prostate cancer cell line[4]. |
| This compound | 66.3 | ZIP9 (membrane AR) | Antagonist activity at a membrane androgen receptor[2][3]. |
| Dihydrotestosterone (B1667394) (DHT) | ~3.8 | Varies | The primary endogenous ligand, for comparison[2]. |
Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor
| Compound | Relative Binding Affinity (%) | Reference Compound (100%) |
| Bicalutamide | 0.29 - 6.4 | Metribolone or DHT |
| Hydroxyflutamide | 0.20 - 1 | Metribolone or DHT |
| Flutamide | <0.0057 | Metribolone or DHT |
| Nilutamide | 0.9 | Metribolone or DHT |
| Cyproterone Acetate | 2.2 - 7.8 | Metribolone or DHT |
(Data compiled from multiple sources[2])
Androgen Receptor Signaling Pathways
The androgen receptor mediates the effects of androgens through two primary signaling pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway. This compound primarily acts as an antagonist in the classical pathway.
Classical (Genomic) Signaling Pathway
The canonical AR signaling pathway involves the receptor's function as a ligand-dependent transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs)[5][6]. Upon binding to an androgen like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus[5][6][7]. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription[5][7]. This process regulates genes involved in cell proliferation and survival[7]. This compound competitively binds to the ligand-binding domain of the AR, preventing this cascade of events and inhibiting the transcription of androgen-dependent genes[1][8].
Non-Classical (Non-Genomic) Signaling Pathway
In addition to its genomic actions, the AR can also mediate rapid, non-genomic effects. This pathway involves a subpopulation of AR located at the cell membrane[9]. Upon androgen binding, this membrane-associated AR can rapidly activate various downstream kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, without direct DNA binding and gene transcription[6][7][10]. These pathways can, in turn, influence cell proliferation and survival. The role of this compound in modulating this non-classical pathway is an area of ongoing research.
References
- 1. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ligand Binding to the Androgen Receptor Induces Conformational Changes That Regulate Phosphatase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scatchard equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. elearning.unito.it [elearning.unito.it]
- 9. epa.gov [epa.gov]
- 10. revvity.com [revvity.com]
Pharmacodynamics of (R)-Bicalutamide as a non-steroidal antiandrogen
An In-Depth Technical Guide to the Pharmacodynamics of (R)-Bicalutamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicalutamide (B1683754) is a non-steroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[1] It is administered as a racemic mixture, but its therapeutic activity resides almost exclusively in the (R)-enantiomer.[2] this compound functions as a pure, highly selective antagonist of the androgen receptor (AR), the primary biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][3] Unlike steroidal antiandrogens, it exhibits no cross-reactivity with other steroid hormone receptors, minimizing off-target hormonal effects.[1] This guide provides a detailed examination of the pharmacodynamic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its antiandrogenic effect through competitive inhibition of the androgen receptor.[4] In normal and malignant prostatic tissue, androgens bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for cell growth and proliferation, such as prostate-specific antigen (PSA).[4][5]
This compound competitively binds to the same ligand-binding domain on the AR as endogenous androgens.[6] However, this binding does not induce the necessary conformational change required for receptor activation.[5] While some studies indicate the bicalutamide-liganded AR can still translocate to the nucleus and bind to DNA, it fails to recruit the necessary steroid receptor coactivator proteins (SRC-1 or -2).[7] This results in the formation of a transcriptionally inactive complex on the DNA, effectively blocking androgen-stimulated gene expression and halting the proliferation of androgen-dependent prostate cancer cells.[5][7]
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Bicalutamide: A Comprehensive Technical Guide to a Selective Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bicalutamide is a non-steroidal, pure androgen receptor (AR) antagonist utilized primarily in the treatment of prostate cancer. Its therapeutic efficacy is rooted in its high selectivity and affinity for the androgen receptor, thereby competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, quantitative binding kinetics, pharmacokinetic profile, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and androgen receptor biology.
Introduction
Bicalutamide (B1683754) is administered as a racemic mixture of (R)- and (S)-enantiomers. However, the pharmacological activity resides almost exclusively in the (R)-enantiomer, which possesses a significantly higher binding affinity for the androgen receptor.[1] this compound acts as a silent antagonist, meaning it binds to the AR but does not induce the conformational changes necessary for receptor activation and subsequent gene transcription.[1] Its high selectivity for the AR, with negligible affinity for other steroid hormone receptors, results in a favorable side-effect profile compared to steroidal anti-androgens.[1]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the androgen receptor. In the absence of an antagonist, androgens like DHT bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[2] Once in the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes responsible for prostate cell growth and survival.[3][4]
This compound disrupts this pathway by binding to the ligand-binding domain (LBD) of the AR. While this binding can still permit the nuclear translocation of the AR, it prevents the necessary conformational changes for the recruitment of co-activator proteins.[5][6] Instead, the this compound-AR complex may recruit co-repressor proteins, leading to the formation of a transcriptionally inactive complex on the DNA.[1][5] This ultimately blocks the expression of androgen-dependent genes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for its characterization as a selective and potent AR antagonist.
Table 1: Androgen Receptor Binding Affinity of Bicalutamide Enantiomers
| Enantiomer | IC50 (nM) | Ki (µM) | Relative Binding Affinity (vs. DHT) |
| This compound | 159 - 243[1] | 12.5[7] | ~30-100 fold lower than DHT[1] |
| (S)-Bicalutamide | ~30-fold lower affinity than (R)-enantiomer[1] | - | - |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Bioavailability | Well-absorbed | [1] |
| Protein Binding | 99.6% | [1] |
| Elimination Half-life | 7 - 10 days (continuous administration) | [1] |
| Metabolism | Hepatic (CYP3A4 hydroxylation, glucuronidation) | [1] |
| Excretion | Feces (43%), Urine (34%) | [1] |
Table 3: Selectivity of this compound
| Receptor | Interaction | Reference |
| Androgen Receptor (AR) | High-affinity antagonist | [1] |
| Estrogen Receptors (ERs) | No significant interaction | [1] |
| Progesterone Receptors (PRs) | No significant interaction | [1] |
| Glucocorticoid Receptor (GR) | No significant interaction | [1] |
| Mineralocorticoid Receptor (MR) | No significant interaction | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the androgen receptor signaling pathway, the mechanism of this compound action, and a typical experimental workflow for characterizing AR antagonists are provided below.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of androgen receptor antagonist bicalutamide in prostate cancer cells is independent of NCoR and SMRT corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Initial In Vitro Studies on the Anti-Cancer Effects of (R)-Bicalutamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies investigating the anti-cancer properties of (R)-Bicalutamide, the pharmacologically active enantiomer of the non-steroidal anti-androgen, Bicalutamide (B1683754). The document details its mechanism of action, summarizes key quantitative data from cytotoxicity and apoptosis assays, and outlines the experimental protocols used in these foundational studies.
Core Mechanism of Action: Androgen Receptor Antagonism
This compound exerts its anti-cancer effects primarily by acting as a pure, competitive antagonist of the Androgen Receptor (AR).[1] In androgen-dependent cancer cells, particularly in prostate cancer, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR triggers a conformational change. This activated AR-ligand complex then translocates to the cell nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes responsible for cell growth, proliferation, and survival.[2][3]
This compound competitively binds to the same ligand-binding domain on the AR as endogenous androgens.[2] However, this binding does not induce the necessary conformational change for receptor activation. Consequently, the this compound-AR complex is transcriptionally inactive, preventing its translocation to the nucleus and blocking the downstream signaling cascade that promotes tumor cell proliferation.[3][4] The activity of bicalutamide resides almost entirely in the (R)-isomer, which has a significantly higher binding affinity for the AR than the (S)-isomer.[5][6]
Caption: this compound competitively blocks androgen binding to the AR.
Quantitative Data on In Vitro Anti-Cancer Effects
The efficacy of this compound has been quantified across various cancer cell lines, primarily those derived from prostate tumors. Key metrics include the half-maximal inhibitory concentration (IC50) for cell growth and the induction of apoptosis.
Cytotoxicity and Anti-Proliferative Activity
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation. Studies have shown that the cytotoxic effects of this compound are dependent on the cell line, particularly its androgen receptor status and potential resistance mechanisms.
| Cell Line | Cancer Type | AR Status | IC50 (µM) | Exposure Time | Assay | Reference |
| LNCaP | Prostate | Mutated (T877A), Androgen-Sensitive | 1.8 (IG50) | 144 h | SRB | [7] |
| LNCaP-Rbic | Prostate | Bicalutamide-Resistant LNCaP | >20 | 144 h | SRB | [8] |
| LNCaP-AR | Prostate | AR Overexpressing | >20 | 144 h | SRB | [8] |
| VCaP | Prostate | Wild-Type, AR Overexpressing | >20 | 144 h | SRB | [8] |
| 22Rv1 | Prostate | Wild-Type, Expresses AR Splice Variants | 44.47 | Not Specified | Monolayer Assay | [9] |
| LNCaP/AR(cs) | Prostate | AR Overexpressing | 0.16 | Not Specified | Not Specified | [10] |
| DU-145 | Prostate | AR Negative | >231 (100 µg/mL) | 72 h | MTT | [6] |
| PC-3 | Prostate | AR Negative | >231 (100 µg/mL) | 72 h | MTT | [6] |
SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay; IG50: 50% inhibition of growth.
Induction of Apoptosis
This compound has been shown to induce programmed cell death (apoptosis) in cancer cells. The extent of apoptosis is often modest when the drug is used as a monotherapy and can vary significantly between cell lines.
| Cell Line | Treatment | Apoptotic Cells (%) | Exposure Time | Assay | Reference |
| LNCaP | 20 µM this compound | 2.1% | 144 h | TUNEL | [7] |
| LNCaP-AR | 20 µM this compound | 5.7% | 144 h | TUNEL | [7] |
| PWR-1E | Bicalutamide | Apoptosis Induced | 24 h | Flow Cytometry | [11] |
| PC-3 | Bicalutamide | Apoptosis Induced | 24 h | Flow Cytometry | [11] |
| UM-UC-3 | 50 µM Bicalutamide | Significant Increase vs Control | 48 h | Flow Cytometry | [12] |
TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling assay.
Signaling Pathways in Bicalutamide-Induced Apoptosis
The mechanisms by which bicalutamide induces apoptosis are complex and cell-type specific. In vitro studies have revealed that both caspase-dependent and calpain-dependent pathways can be involved.
-
Androgen-Dependent Cells (e.g., PWR-1E): Bicalutamide induces apoptosis primarily through a caspase-dependent and calpain-independent mechanism.[11]
-
Androgen-Independent Cells (e.g., PC-3): In these cells, the apoptotic mechanism is more complex, involving pathways that are partially inhibited by pan-caspase inhibitors and are also partially calpain-dependent.[11]
-
Bladder Cancer Cells (e.g., UM-UC-3): In AR-positive bladder cancer cells, bicalutamide has been shown to induce both apoptosis and autophagy, partly by upregulating Unc-51 like autophagy activating kinase 2 (ULK2).[12]
Caption: Apoptosis induction by this compound involves diverse pathways.
Detailed Experimental Protocols
Reproducible in vitro results rely on standardized and well-documented protocols. Below are methodologies for key experiments cited in the evaluation of this compound.
Caption: Standard workflow for assessing this compound's in vitro effects.
Cell Viability / Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan (B1609692) Formation: Incubate for 1 to 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Culture and Treatment: Culture cells in T25 flasks (or 6-well plates) and treat with this compound or a vehicle control for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization process. Combine the floating and adherent populations for each sample.
-
Washing: Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) exposure on the outer membrane).[14]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[14]
-
Conclusion
Initial in vitro investigations have firmly established this compound as a competitive antagonist of the androgen receptor. Quantitative assays demonstrate its ability to inhibit the proliferation of androgen-sensitive cancer cell lines and induce apoptosis through multiple, cell-type-specific signaling pathways. While its efficacy as a monotherapy can be limited, particularly in AR-negative or resistant models, these foundational studies provide the critical mechanistic understanding and standardized protocols necessary for further drug development, combination therapy research, and the investigation of resistance mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen receptor antagonist bicalutamide induces autophagy and apoptosis via ULK2 upregulation in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving (R)-Bicalutamide for cell culture experiments
Introduction
(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), is a non-steroidal anti-androgen (NSAA) that plays a crucial role in prostate cancer research and treatment.[1][2][3] Its mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4][5] This blockade disrupts the downstream signaling pathways that promote the growth and proliferation of androgen-sensitive prostate cancer cells.[4][5] Due to its lipophilic nature and low aqueous solubility, proper dissolution is critical for its effective use in in vitro cell culture experiments.[6] These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.
Data Presentation: Physicochemical and Solubility Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties of Bicalutamide
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | |
| Molecular Weight | 430.37 g/mol | |
| Purity | ≥98% | [7] |
| Appearance | White crystalline solid | [8] |
| Storage Temperature | -20°C | [7] |
Table 2: Solubility of Bicalutamide in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL (≥116.18 mM) | [9] |
| Soluble to 100 mM | ||
| 86 mg/mL | [8] | |
| ~14 mg/mL | [7] | |
| Ethanol | Soluble to 10 mM | |
| ~7 mg/mL | [8] | |
| ~1 mg/mL | [7] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Acetone | Soluble | [8] |
| Tetrahydrofuran (THF) | Soluble | [8] |
| Water | Practically insoluble | [8] |
| <40 mg/L | [6] | |
| Aqueous Buffers | Sparingly soluble | [7] |
Experimental Protocols
This section outlines the detailed methodology for the preparation of this compound stock and working solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile, complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO):
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.04 mg of this compound (Molecular Weight = 430.37 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 1 mL for 100 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile. However, if desired, it can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (≥4 years).[7]
Protocol for Preparation of this compound Working Solution:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using pre-warmed, sterile complete cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution to the medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Application to Cells: Immediately add the freshly prepared working solution to the cell culture plates.
-
Control: Prepare a vehicle control by adding the same volume of DMSO (without Bicalutamide) to the cell culture medium at the same final concentration as the treatment group.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action on the androgen receptor signaling pathway.
References
- 1. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Bicalutamide - LKT Labs [lktlabs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (R)-Bicalutamide in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and formulation strategies for the use of (R)-Bicalutamide in in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this potent anti-androgen compound.
Introduction
This compound is the active enantiomer of the non-steroidal anti-androgen drug, Bicalutamide (B1683754). It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This targeted mechanism of action makes this compound a valuable tool in prostate cancer research and other androgen-dependent disease models. Due to its low water solubility, careful consideration of the formulation and administration route is critical for achieving consistent and reliable results in in vivo studies.[4][5]
Recommended Dosages and Administration Routes
The selection of an appropriate dosage and administration route for this compound in mouse models depends on the specific research question, the mouse strain, and the tumor model being utilized. The following table summarizes dosages reported in the literature for various experimental setups.
| Dosage | Administration Route | Vehicle/Formulation | Mouse Model | Study Focus | Reference |
| 10 mg/kg/day | Oral Gavage | Not Specified | VCaP xenografts in CD1 nude mice | Antitumor Efficacy | |
| 50 mg/kg | Not Specified | Not Specified | ARE-Luc reporter mice | AR Activity | [6] |
| 0.02 mg/day | Intraperitoneal Injection | Normal Saline | BALB/c mice | Allergic Rhinitis Model | [7] |
| 10 mg/kg/day | In Drinking Water | Not Specified | SCID mice with IPC-366 or SUM149 xenografts | Inflammatory Mammary Cancer | |
| 2 mg/mL | Oral Gavage | 5% DMSO and 95% Corn Oil | CD1 mice | Pharmacokinetics | [8] |
Note: The anti-androgenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer.[2]
Experimental Protocols
Preparation of this compound for Administration
Given the poor aqueous solubility of this compound, appropriate formulation is essential for accurate dosing.
a) Formulation for Oral Gavage (Suspension):
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.[8]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO (e.g., 5% of the final volume).
-
Add corn oil to reach the final desired concentration (e.g., 95% of the final volume).
-
Vortex the mixture thoroughly to ensure a uniform suspension before each administration.
-
b) Formulation for Intraperitoneal Injection (Solution/Suspension):
-
Vehicle: For intraperitoneal injections, sterile normal saline is a commonly used vehicle.[7] Due to the low solubility of this compound in aqueous solutions, forming a fine suspension is often necessary. Solubilizing agents like cyclodextrins can be employed to enhance solubility.[9][10]
-
Procedure (Suspension in Saline):
-
Weigh the required amount of sterile this compound powder.
-
Add a small amount of a surfactant (e.g., Tween 80, typically 0.1-0.5%) to the powder to aid in wetting and suspension.
-
Gradually add sterile normal saline while vortexing or sonicating to create a fine, uniform suspension.
-
Ensure the suspension is well-mixed immediately before each injection.
-
c) Formulation for Administration in Drinking Water:
-
Challenge: The low water solubility of this compound presents a significant challenge for administration via drinking water.
-
Potential Solution: The use of solubility enhancers is recommended. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD), have been shown to form inclusion complexes with Bicalutamide, significantly increasing its aqueous solubility.[9][10] Another approach is the use of nanocrystal formulations.
-
Procedure (Conceptual, requires optimization):
-
Prepare an aqueous stock solution of this compound complexed with a suitable solubilizing agent (e.g., HP-β-CyD). The molar ratio of this compound to the solubilizing agent will need to be optimized.
-
Determine the average daily water consumption of the mice to calculate the required concentration of the stock solution to be added to the drinking water to achieve the target daily dose.
-
Prepare fresh medicated drinking water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.
-
Monitor water consumption to ensure that the mice are receiving the intended dose.
-
Administration Procedures
a) Oral Gavage:
-
Purpose: To deliver a precise dose of the compound directly into the stomach.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the prepared this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
b) Intraperitoneal (IP) Injection:
-
Purpose: For systemic administration of the compound.
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution/suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bicalutamide, an androgen receptor antagonist, effectively alleviate allergic rhinitis via suppression of PI3K–PKB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (R)-Bicalutamide in Human Plasma using Chiral HPLC
AN-001 | For Research Use Only
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-Bicalutamide in human plasma samples. Bicalutamide (B1683754) is a non-steroidal anti-androgen agent administered as a racemate, with its therapeutic activity primarily residing in the (R)-enantiomer.[1][2] Therefore, a stereospecific analytical method is crucial for accurate pharmacokinetic and clinical studies. This protocol outlines a robust procedure involving protein precipitation for sample preparation followed by chiral HPLC separation and UV detection. The method is suitable for researchers, scientists, and professionals in drug development and clinical research.
Introduction
Bicalutamide is an oral non-steroidal drug used extensively in the treatment of prostate cancer.[1][3][4] It functions by competitively inhibiting the binding of androgens to their receptors.[5] The commercial drug, Casodex®, is a racemic mixture of (R)- and (S)-enantiomers. The anti-androgenic activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[1] Given the differences in pharmacological activity and metabolic pathways between the two enantiomers, it is essential to employ a chiral separation method to individually quantify this compound in biological matrices for meaningful pharmacokinetic and pharmacodynamic assessments.[2][6] This document provides a detailed protocol for the separation and quantification of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound and (S)-Bicalutamide reference standards
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Acetonitrile (B52724) (ACN), HPLC grade[7]
-
Human plasma (blank, drug-free)
-
Deionized water
Instrumentation
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent[8][9]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | n-Hexane : 2-Propanol (65:35, v/v)[8][9] |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 25°C[8] |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm (UV)[5][8][9] |
| Run Time | Approximately 10 minutes[8] |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol (B129727) as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standards for calibration and quality control (QC) samples.
-
Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 20, 200, 1600 ng/mL).[1]
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile (ACN) to precipitate plasma proteins.[7]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH guidelines.[3] Key parameters include:
-
Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.[1]
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and peak area ratio, with a correlation coefficient (r²) of ≥ 0.999.[3][5]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels. The coefficient of variation (%CV) should be ≤15%.[10]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable precision and accuracy.[8]
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1]
Data Presentation: Comparison of Analytical Methods
The following table summarizes various reported methods for the quantification of Bicalutamide, providing a comparative overview.
| Method | Column | Mobile Phase | Detection | Linearity Range | LLOQ | Internal Standard | Reference |
| Chiral HPLC-UV | Chiralpak AD-H (250x4.6mm, 5µm) | n-Hexane:2-Propanol (65:35) | UV (270 nm) | 10-250 µg/mL | 7.6 x 10⁻⁸ g/mL | N/A | [8][9] |
| Chiral LC-MS/MS | Chiralpak AD-3R (150x4.6mm, 3µm) | 5mM Ammonium Acetate:Methanol (70:30) | MS/MS | N/A | N/A | N/A | [6] |
| Achiral LC-MS/MS | Luna C18 (100x2mm, 5µm) | Water:Acetonitrile (30:70) | MS/MS | 10-2000 ng/mL | 10 ng/mL | Nilutamide | [1][8] |
| Achiral UPLC-MS/MS | Waters XBridge C18 (75x4.6mm, 3.5µm) | 0.4% Formic Acid in Acetonitrile (80:20) | MS/MS | 1-1350 ng/mL | N/A | Telmisartan | [7][11] |
| Achiral HPLC-UV | RP-C18 (100x4.6mm, 5µm) | Phosphate Buffer (pH 2.8):ACN (60:40) | UV (270 nm) | 25-150 µg/mL | 0.656 µg/mL | N/A | [5][9] |
| Achiral HPLC-FL | TMS bonded silica | Water:Acetonitrile (30:70) | Fluorescence | 0.05-0.8 ng/µL | 0.03 ng/µL | N/A | [12] |
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC method for bicalutamide in bulk and tablets validated. [wisdomlib.org]
- 4. High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijbio.com [ijbio.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bicalutamide quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols: (R)-Bicalutamide in Androgen-Dependent Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), is a non-steroidal antiandrogen agent that plays a crucial role in the management of prostate cancer.[1] It functions as a competitive antagonist of the androgen receptor (AR), a key driver in the progression of androgen-dependent prostate cancer.[2][3] By binding to the AR, this compound inhibits the downstream signaling cascade initiated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby impeding tumor cell growth and survival.[2][4] These application notes provide a comprehensive overview of the use of this compound in relevant prostate cancer cell lines, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its therapeutic effect by directly competing with androgens for binding to the ligand-binding domain of the androgen receptor.[2] This binding prevents the receptor's conformational change, nuclear translocation, and subsequent regulation of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[2][5] In androgen-dependent cell lines such as LNCaP and VCaP, this antagonism of the AR signaling pathway leads to cell cycle arrest and induction of apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various androgen-dependent prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Assay Type | IC50 (µM) | Reference(s) |
| LNCaP | AR-positive (mutated T877A) | Cell Viability | ~0.16 - 0.35 | [8][9] |
| VCaP | AR-positive (wild-type, amplified) | Cell Viability | Not explicitly stated, but growth is inhibited | [10][11] |
| LNCaP/AR(cs) | AR-overexpressing | Competitive Binding | 0.16 | [8] |
Table 2: Apoptotic Effects of Bicalutamide in Prostate Cancer Cell Lines
| Cell Line | Treatment Conditions | Apoptotic Effect | Assay Used | Reference(s) |
| LNCaP | 0-100 µM Bicalutamide for 48h | 20-60% dose-dependent cell death | Not specified | [12] |
| PWR-1E | Bicalutamide treatment | Induction of apoptosis via a caspase-dependent mechanism | Flow Cytometry | [13] |
| LNCaP | 12.5 µM Bicalutamide + 10 nM LBH589 | 5-fold higher caspase 3/7 activation than in AD-cells | Caspase 3/7 Activation Assay | [14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: Androgen Receptor Signaling and this compound Inhibition.
Caption: Workflow for this compound Evaluation.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.
Materials:
-
Androgen-dependent prostate cancer cells (e.g., LNCaP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis in prostate cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated prostate cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, use trypsin and collect both the floating and adherent cells.[18]
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.[20]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Western Blot Analysis for Androgen Receptor Expression
This protocol is for determining the effect of this compound on the expression levels of the androgen receptor and other target proteins.
Materials:
-
Treated and untreated prostate cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[5][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[5][21]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH).[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Effects of the Anti-Androgen Bicalutamide on Prostate Cancer Cells - University of Notre Dame - Figshare [curate.nd.edu]
- 7. Metformin enhances the antiproliferative and apoptotic effect of bicalutamide in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. Antiandrogen-induced cell death in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of bicalutamide sensitivity in prostate cancer cells by an epigenetic Puralpha-mediated decrease in androgen receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. cdn.hellobio.com [cdn.hellobio.com]
- 21. benchchem.com [benchchem.com]
Application of (R)-Bicalutamide in Studying Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-Bicalutamide as a tool for investigating androgen receptor (AR) signaling pathways. This compound is the active enantiomer of the nonsteroidal antiandrogen bicalutamide (B1683754) and serves as a selective AR antagonist.[1][2] It is a crucial compound for studying the mechanisms of AR-dependent gene transcription, nuclear translocation, and the development of resistance in prostate cancer and other androgen-dependent diseases.
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This binding inhibits the conformational changes in the AR that are necessary for its activation, subsequent dimerization, and translocation from the cytoplasm to the nucleus. While some studies suggest that bicalutamide binding can still permit nuclear translocation, it prevents the recruitment of coactivators essential for the transcription of androgen-responsive genes.[4] This leads to the assembly of a transcriptionally inactive receptor complex on the DNA. Furthermore, there is evidence that bicalutamide can accelerate the degradation of the AR protein.[1]
Data Presentation
Quantitative Data for this compound
| Parameter | Cell Line/Receptor | Value | Reference |
| IC50 | LNCaP/AR(cs) | 0.16 µM | [5] |
| Freestyle293F (WT AR) | 0.054 µM | [5] | |
| LNCaP | 0.8 - 2.0 µM | [6] | |
| VCaP | 45.20 - 51.61 µM | [7] | |
| DU-145 | 45.20 - 51.61 µM | [7] | |
| 22Rv1 | 45.20 - 51.61 µM | [7] | |
| Ki | LNCaP (T877A mutant AR) | 35 nM | [5] |
| EC50 | MDA-MB-453 | 31 nM | [5] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Caption: Canonical Androgen Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Characterizing this compound Activity
This workflow outlines the key experiments used to characterize the antagonistic properties of this compound.
Caption: Experimental workflow for characterizing an AR antagonist.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the androgen receptor.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR in a cell lysate or with a purified receptor.
Materials:
-
Prostate cancer cells expressing AR (e.g., LNCaP) or purified AR protein.
-
Radiolabeled ligand: [3H]-Dihydrotestosterone ([3H]-DHT).
-
This compound.
-
Assay Buffer: Tris-based buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Assay buffer with a lower concentration of Tris.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Preparation of Cell Lysate:
-
Culture LNCaP cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in hypotonic buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the AR.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [3H]-DHT (typically at its Kd concentration).
-
Add increasing concentrations of this compound (e.g., from 1 pM to 10 µM).
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).
-
Add the cell lysate or purified AR to each well.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR-Driven Luciferase Reporter Gene Assay
Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs). AR activation by an agonist drives luciferase expression, which can be quantified by measuring luminescence. This compound's ability to inhibit this process is measured.[6][7][8][9]
Materials:
-
AR-negative cell line (e.g., PC-3 or HEK293) or AR-positive cell line (e.g., LNCaP).
-
AR expression vector (e.g., pCMV-hAR).
-
Luciferase reporter plasmid with AREs (e.g., pGL3-ARE-Luc).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
DHT (agonist).
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.
-
Treat the cells with increasing concentrations of this compound in the presence of a fixed concentration of DHT (typically the EC50 or EC80 concentration).
-
Include controls: vehicle only, DHT only, and this compound only.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.[8]
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[8]
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Immunofluorescence Assay for AR Nuclear Translocation
Objective: To visualize the effect of this compound on the subcellular localization of the androgen receptor.
Principle: Immunofluorescence microscopy is used to detect the location of the AR protein within cells. An AR-specific primary antibody and a fluorescently labeled secondary antibody are used to visualize the receptor.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
DHT.
-
This compound.
-
Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% BSA in PBS.
-
Primary antibody: Anti-AR antibody.
-
Secondary antibody: Fluorescently labeled anti-rabbit or anti-mouse IgG.
-
Nuclear counterstain: DAPI.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Starve cells in a medium with charcoal-stripped serum for 24 hours.
-
Treat cells with vehicle, DHT, this compound, or a combination of DHT and this compound for a specified time (e.g., 1-2 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Western Blot Analysis for AR Degradation
Objective: To determine if this compound treatment leads to a decrease in the total cellular levels of the androgen receptor protein.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect the AR protein using a specific antibody.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
DHT.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-AR antibody.
-
Loading control antibody: Anti-GAPDH or Anti-β-actin antibody.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the ECL reagent and detect the chemiluminescent signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control band intensity.
-
Compare the AR protein levels in this compound-treated cells to the control cells.
-
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-Bicalutamide Treatment of LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the active enantiomer of Bicalutamide (marketed as Casodex), is a non-steroidal antiandrogen that plays a crucial role in the management of prostate cancer. It functions by competitively inhibiting the binding of androgens to the Androgen Receptor (AR), thereby hindering the downstream signaling pathways that promote the proliferation of prostate cancer cells.[1][2][3] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely utilized in-vitro model for prostate cancer research as it expresses a mutant but functional androgen receptor, making it responsive to androgen stimulation and antiandrogen treatment.[4][5]
These application notes provide a comprehensive protocol for assessing the anti-proliferative effects of this compound on LNCaP cells. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in designing and executing robust cell-based assays.
Mechanism of Action of this compound in LNCaP Cells
This compound exerts its anti-proliferative effects by directly targeting the androgen receptor signaling pathway. In the absence of androgens, the AR is predominantly located in the cytoplasm, complexed with heat shock proteins.[6] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[6] In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell growth and survival, such as Prostate-Specific Antigen (PSA).[6][7]
This compound acts as a competitive antagonist at the ligand-binding domain of the AR.[3] By occupying the binding site, it prevents androgen binding and subsequent receptor activation.[3] This blockade inhibits the nuclear translocation of the AR, its binding to AREs, and the transcription of androgen-dependent genes, ultimately leading to a reduction in cell proliferation and induction of apoptosis.[8][9]
Caption: Androgen Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's effect on LNCaP cell proliferation, as reported in the literature. IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay duration.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | ~0.16 µM | LNCaP/AR(cs) | In a competitive binding assay. | [1] |
| IC50 | ~20.44 µM | LNCaP | Anti-proliferative activity after 96 hours of treatment. | [7] |
| Effective Concentration | 10 µM - 100 µM | LNCaP | Used in various studies to induce cell death and inhibit proliferation. | [4][9][10][11] |
| Ki | 35 nM | LNCaP | Inhibition of [3H]-DHT binding to the T877A mutant androgen receptor. | [1] |
Experimental Protocols
LNCaP Cell Culture and Maintenance
A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of LNCaP cells. These cells are known for their slow growth and tendency to form clumps.[5][12]
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.[13] Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[12]
-
Subculturing: LNCaP cells should be passaged when they reach 70-80% confluency.[14]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells start to detach.[13]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 150 x g for 5 minutes.[13]
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended seeding density of 1-2 x 10^4 cells/cm^2.[12]
-
LNCaP Cell Proliferation Assay with this compound
This protocol outlines a typical colorimetric proliferation assay (e.g., MTT or WST-1) to determine the effect of this compound on LNCaP cell viability.
Materials:
-
LNCaP cells in exponential growth phase
-
Complete growth medium (as described above)
-
Charcoal-stripped FBS (for androgen-deprived conditions, optional)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest LNCaP cells as described in the subculturing protocol. Count the cells and adjust the concentration to 5 x 10^4 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
Treatment Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common concentration range to test is 0.1 µM to 100 µM.[9][15] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.1%) to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of attachment, carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration. Common time points for proliferation assays are 48, 72, or 96 hours.[7][15]
-
Proliferation Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: LNCaP Cell Proliferation Assay Workflow.
Concluding Remarks
This document provides a detailed framework for investigating the effects of this compound on LNCaP cell proliferation. Adherence to standardized cell culture and assay protocols is paramount for generating high-quality, reproducible data. The provided information on the mechanism of action, quantitative parameters, and experimental procedures will aid researchers in the fields of cancer biology and drug development in their studies of antiandrogen therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. lncap.com [lncap.com]
- 6. Androgen receptor signaling regulates the transcriptome of prostate cancer cells by modulating global alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiandrogen-induced cell death in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 13. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. mdpi.com [mdpi.com]
Preparation of (R)-Bicalutamide Stock Solutions in DMSO: An Application Note and Protocol
Introduction
(R)-Bicalutamide is the active enantiomer of Bicalutamide (B1683754), a non-steroidal antiandrogen that competitively inhibits the action of androgens by binding to the androgen receptor.[1][2] It is widely used in research to study androgen receptor signaling pathways and as a therapeutic agent in the treatment of prostate cancer.[3][4] For in vitro and in vivo studies, it is essential to prepare accurate and stable stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds.[5][6][7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.
Materials and Reagents
Compound and Solvent Properties
A summary of the key properties of this compound and DMSO is presented in Table 1.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Weight | 430.37 g/mol [7] | 78.13 g/mol |
| Appearance | White crystalline solid[6][7] | Clear, colorless liquid[5] |
| Solubility in DMSO | ≥21.5 mg/mL[8], 86 mg/mL[7][9], up to 100 mM | Miscible with water and many organic solvents[5][10] |
| Storage (Solid) | -20°C for ≥ 4 years[6] | Room temperature in a cool, dry place[5] |
| Storage (Solution) | -20°C (short-term), -80°C (long-term)[9][11] | See above |
| Safety Precautions | Hazardous material, handle with care.[6] | Readily penetrates skin, use appropriate gloves.[5][10] |
Required Materials
-
This compound powder (≥98% purity)
-
Anhydrous, high-purity DMSO (≥99.9%)[5]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene)[10]
Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.
Pre-Preparation and Safety
-
Work in a clean and dry environment. Due to the hygroscopic nature of DMSO, minimize its exposure to air to prevent water absorption, which can affect solubility and compound stability.[5][12][13]
-
Ensure all glassware and equipment are clean and dry.
-
Wear appropriate PPE throughout the procedure.
Stock Solution Preparation Workflow
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 430.37 g/mol * 1000 mg/g = 4.30 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound and place it into a sterile vial.
-
-
Add anhydrous DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Vortex to dissolve:
-
Securely cap the vial and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[14]
-
-
Visually inspect for complete dissolution:
-
Hold the vial against a light source to ensure that no solid particles are visible. The solution should be clear and free of precipitates.
-
-
Aliquot into smaller volumes:
-
Label the vials:
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
-
Store the stock solution:
Quality Control and Best Practices
-
Use high-purity reagents: The purity of both this compound and DMSO is critical for reproducible experimental results.
-
Handle DMSO appropriately: DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[5][12][13] Use fresh, anhydrous DMSO and minimize the time the container is open.
-
Confirm solubility: The solubility of this compound in DMSO can be affected by the presence of moisture.[9] If you encounter solubility issues, ensure your DMSO is anhydrous.
-
Sterility: For cell culture experiments, it is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
Conclusion
This protocol provides a detailed and reliable method for preparing this compound stock solutions in DMSO for research purposes. By following these guidelines, researchers can ensure the accuracy, stability, and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes. Always refer to the specific safety data sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Bicalutamide - LKT Labs [lktlabs.com]
- 8. raybiotech.com [raybiotech.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Enantioseparation of (R)- and (S)-Bicalutamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bicalutamide (B1683754), a non-steroidal antiandrogen, is a chiral drug administered as a racemate for the treatment of prostate cancer.[1][2][3] The pharmacological activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is essentially inactive.[2][3][4] Furthermore, the two enantiomers exhibit different pharmacokinetic profiles, with the (R)-enantiomer having a much longer half-life.[3][5] Consequently, the separation and quantification of the individual enantiomers are crucial for pharmacokinetic studies, quality control, and the development of enantiopure formulations. This document provides detailed application notes and protocols for the analytical separation of (R)- and (S)-bicalutamide enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
This application note describes a normal-phase HPLC method for the baseline separation of (R)- and (S)-bicalutamide enantiomers. The method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity. The use of a polarimetric detector in series with a UV detector allows for the unequivocal identification of the enantiomers. This method is suitable for determining the enantiomeric purity of bicalutamide in bulk drug substances and pharmaceutical dosage forms.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, UV detector, and a polarimetric detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: n-hexane:2-propanol (65:35 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 270 nm, followed by a polarimetric detector.[6]
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve bicalutamide reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution (for tablets): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 50 mg of bicalutamide into a 50 mL volumetric flask. Add approximately 30 mL of acetonitrile, sonicate for 20 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.[7] Dilute the filtered solution with the mobile phase to a final concentration of 100 µg/mL.
c. Data Analysis:
-
Identify the peaks for (S)- and (R)-bicalutamide based on their retention times and the response from the polarimetric detector.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A baseline separation with a resolution of ≥ 6.0 can be achieved with this method.[6]
-
Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | n-hexane:2-propanol (65:35 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Temperature | 25°C | [6] |
| Detection | UV at 270 nm | [6] |
| Resolution (Rs) | ≥ 6.0 | [6] |
| Run Time | Within 10 minutes | [6] |
Supercritical Fluid Chromatography (SFC) Method
Application Note:
Supercritical Fluid Chromatography (SFC) offers a high-speed, efficient, and environmentally friendly alternative to normal-phase HPLC for chiral separations.[8][] This method is particularly advantageous for high-throughput screening and preparative-scale purification of enantiomers.[][10] The use of supercritical CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents. This application note outlines a general approach for developing an SFC method for the separation of bicalutamide enantiomers.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
SFC System: An analytical SFC system with a binary pump for CO2 and a modifier, an autosampler, a column compartment with temperature control, a back-pressure regulator, and a UV-Vis detector.
-
Column Screening: Screen a selection of chiral stationary phases, such as Chiralpak IA, IB, IC, and ID (4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol (B129727), ethanol, or 2-propanol). The modifier percentage can be varied (e.g., 5-40%) to optimize the separation.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic bicalutamide in a suitable solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol) at a concentration of 1 mg/mL. Dilute with the modifier solvent to the desired concentration for injection.
-
Sample Solution: Prepare as described in the HPLC section, ensuring the final solvent is compatible with the SFC mobile phase.
c. Method Development Workflow:
-
Column and Modifier Screening: Inject the racemic bicalutamide standard onto each chiral column with a gradient of the modifier in CO2.
-
Optimization: For the column and modifier combination that shows the best initial separation, optimize the modifier percentage, temperature, and back pressure to achieve baseline resolution with a short run time.
-
Validation: Once the optimal conditions are established, validate the method for parameters such as specificity, linearity, precision, and accuracy.
Quantitative Data Summary (Example Screening Results):
| Column | Modifier | Resolution (Rs) |
| Chiralpak IA | Methanol | Partial to Baseline |
| Chiralpak IB | Ethanol | No Separation |
| Chiralpak IC | 2-Propanol | Baseline |
| Chiralpak ID | Methanol | Partial Separation |
Note: The above table is an illustrative example of screening results. Actual results may vary.
LC-MS/MS Method for Biological Samples
Application Note:
This application note describes a sensitive and specific LC-MS/MS method for the simultaneous quantification of (R)- and (S)-bicalutamide in human plasma and prostate tissue.[2][11] The method employs a chiral column for enantiomeric separation and tandem mass spectrometry for detection, providing high selectivity and low limits of quantification.[11] This protocol is suitable for pharmacokinetic and drug metabolism studies.
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Lux Amylose-2 (150 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: A gradient of mobile phase A (water with ammonium (B1175870) acetate) and mobile phase B (acetonitrile with ammonium acetate).[2]
-
Flow Rate: As per instrument optimization.
-
Column Temperature: Ambient or controlled.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
Ion Transitions: Bicalutamide: m/z 428.9 → 254.7; Internal Standard (e.g., bicalutamide-d4 (B563003) or tolbutamide): specific transitions.[1][2]
b. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate, add an internal standard solution (e.g., bicalutamide-d4).[2]
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex to mix.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial and evaporate to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried extract in a suitable solvent (e.g., water:isopropanol solution) and inject it into the LC-MS/MS system.[2]
c. Data Analysis:
-
Generate calibration curves for both (R)- and (S)-bicalutamide by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the concentration of each enantiomer in the unknown samples using the respective calibration curves.
Quantitative Data Summary:
| Parameter | Human Plasma | Human Prostate Tissue | Reference |
| Calibration Range | 0.500 - 500 ng/mL | 5.50 - 5500 ng/g | [2] |
| LLOQ | 0.500 ng/mL | 5.50 ng/g | [2] |
| Sample Preparation | Protein Precipitation | Protein Precipitation | [2] |
| Internal Standard | Bicalutamide-d4 | Bicalutamide-d4 | [2] |
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for HPLC enantioseparation of bicalutamide.
Caption: Workflow for LC-MS/MS analysis of bicalutamide enantiomers.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. insights.inotiv.com [insights.inotiv.com]
- 3. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. sphinxsai.com [sphinxsai.com]
- 10. hpst.cz [hpst.cz]
- 11. insights.inotiv.com [insights.inotiv.com]
Application Notes and Protocols for (R)-Bicalutamide in Castration-Resistant Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Bicalutamide in the research of castration-resistant prostate cancer (CRPC). This document includes the mechanism of action, relevant signaling pathways, resistance mechanisms, and detailed protocols for key experimental assays.
Application Notes
This compound: A Chiral Nonsteroidal Antiandrogen
Bicalutamide (B1683754) is a nonsteroidal antiandrogen medication that is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer, which has a significantly higher affinity for the androgen receptor (AR) compared to the (S)-enantiomer.[1][2] In the context of prostate cancer, this compound functions as a competitive antagonist of the AR, inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This blockade prevents AR-mediated gene transcription, thereby inhibiting the growth and proliferation of androgen-dependent prostate cancer cells.[3]
Mechanism of Action in Castration-Resistant Prostate Cancer (CRPC)
In CRPC, prostate cancer continues to progress despite androgen deprivation therapy (ADT). While initially effective, therapies targeting the androgen axis, including bicalutamide, can become less effective over time due to the development of resistance. Several mechanisms contribute to the progression of CRPC in the presence of this compound:
-
Androgen Receptor (AR) Overexpression and Hypersensitivity: A common mechanism of resistance is the amplification of the AR gene, leading to an overexpression of the AR protein.[4] This hypersensitizes the cancer cells to even low levels of circulating androgens, allowing for continued AR signaling.
-
AR Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter its ligand specificity. For instance, the W741L mutation can convert bicalutamide from an antagonist to an agonist, paradoxically stimulating tumor growth in the presence of the drug.[5]
-
AR Splice Variants: The expression of constitutively active AR splice variants, such as AR-V7, which lack the LBD, can drive androgen-independent tumor growth.[4][6] These variants are not targeted by traditional antiandrogens like this compound.
-
Activation of Alternative Signaling Pathways: CRPC cells can bypass the need for AR signaling by activating other pathways that promote cell survival and proliferation. These include the PI3K/Akt/mTOR, NF-κB, and cytokine signaling pathways (e.g., IL-6/STAT3).[4][7]
-
Intratumoral Androgen Synthesis: Some prostate tumors can synthesize their own androgens from adrenal precursors or cholesterol, maintaining AR activation despite systemic androgen deprivation.[8]
Data Presentation
Table 1: Preclinical Efficacy of Bicalutamide in Prostate Cancer Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| LNCaP-BicR (Bicalutamide-resistant) cells | Bicalutamide (20 µM) + Niclosamide (0.5 µM) | Cell Proliferation | Significant inhibition of proliferation compared to bicalutamide alone. | [9] |
| LNCaP xenografts in nude mice | Bicalutamide | Tumor Growth | Promoted tumor growth in a subline established after prolonged treatment. | [10] |
| KUCaP xenografts (W741C AR mutation) in male mice | Bicalutamide | Tumor Growth and PSA Production | Aberrantly promoted tumor growth and PSA production. | [1] |
| Immature castrated male rats | Bicalutamide (0.25 mg/kg, oral) | Accessory Sex Organ Growth | Profound inhibition of testosterone-induced growth. |
Table 2: Clinical Efficacy of Bicalutamide in Prostate Cancer
| Trial/Study | Patient Population | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| Phase II Clinical Trial (lead-in phase) | CRPC | Bicalutamide + Everolimus | PSA Response | 6 out of 8 patients had at least a 30% decline in PSA. | [11] |
| Retrospective Study | CRPC | Bicalutamide 150 mg/day | PSA Response (≥50% decline) | 37 out of 48 patients achieved a ≥50% PSA decline. | [12] |
| Controlled Trial | Advanced Prostate Cancer | Bicalutamide (50 mg/day) vs. Castration | Time-to-treatment failure, Time-to-disease progression, Survival | Castration was favored over 50 mg/day bicalutamide monotherapy. | [13] |
| RTOG 9601 | High-risk localized prostate cancer after radiotherapy | Bicalutamide vs. Placebo (2 years) | Overall Survival | Bicalutamide improved overall survival (76.3% vs 71.3% at 13 years). | [14] |
Experimental Protocols
In Vitro Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
Materials:
-
Prostate cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Androgen Receptor (AR) Expression
This protocol is for detecting changes in AR protein levels in prostate cancer cells following treatment with this compound.
Materials:
-
LNCaP cells (or other AR-positive cell line)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR (e.g., anti-AR N-20)
-
Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate LNCaP cells and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[14][17] After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[17] Incubate with the primary anti-AR antibody overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.[17]
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Densitometry: Quantify band intensities using software like ImageJ to determine relative AR expression levels.[17]
Luciferase Reporter Assay for AR Transcriptional Activity
This protocol measures the ability of this compound to modulate AR-mediated gene transcription.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
AR-responsive luciferase reporter plasmid (e.g., containing androgen response elements)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
DHT (dihydrotestosterone) or other AR agonist
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate.[8] Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18]
-
Treatment: After transfection, treat the cells with this compound in the presence or absence of an AR agonist like DHT.[18] Include appropriate controls (vehicle, agonist alone). Incubate for 18-24 hours.[4]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[18]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit instructions.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[18] Calculate the fold change in AR transcriptional activity relative to the control.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
Animal housing and handling facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific experimental design.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring and Endpoint: Monitor the health and body weight of the mice throughout the study. The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, gene expression analysis).
Mandatory Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound in CRPC Research.
Caption: Key Mechanisms of Resistance to this compound in Castration-Resistant Prostate Cancer.
References
- 1. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Western Analysis [bio-protocol.org]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. abjournals.org [abjournals.org]
- 15. researchhub.com [researchhub.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (R)-Bicalutamide Resistance in Prostate Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering (R)-Bicalutamide resistance in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My prostate cancer cell line (e.g., LNCaP) has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound in prostate cancer cell lines can arise from several mechanisms, primarily centered around the Androgen Receptor (AR):
-
AR Mutations: Specific point mutations in the AR ligand-binding domain (LBD) can alter the receptor's conformation, causing this compound to act as an agonist instead of an antagonist. The most frequently cited mutations are W741L/C, H874Y, and T877A.[1][2][3][4][5] The W741L/C mutation, in particular, has been shown to be induced by in vitro exposure to bicalutamide (B1683754).[3]
-
AR Overexpression: A significant increase in the expression of the wild-type AR can lead to heightened sensitivity to low levels of androgens, effectively overriding the antagonistic effect of this compound.[2] Some studies have reported a more than 25-fold increase in AR expression in castration-resistant prostate cancer (CRPC).[2]
-
AR Splice Variants (AR-Vs): The expression of truncated AR splice variants that lack the LBD, such as AR-V7, results in a constitutively active receptor that is ligand-independent and therefore unresponsive to this compound.[2][6] The development of bicalutamide-resistant LNCaP cells (LNCaP-BicR) has been shown to significantly increase the levels of AR variants, particularly AR-V7.[6]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways can promote cell survival and proliferation independently of AR signaling. Key pathways implicated include the PI3K/Akt/mTOR, Wnt/β-catenin, Notch, and NF-κB pathways.[2]
-
Metabolic Reprogramming: Resistant cells can alter their metabolism, for instance, by increasing fatty acid metabolism, to support growth and survival.[2][7]
-
Induction of Autophagy: this compound treatment can induce autophagy, a cellular process of self-digestion, which can act as a pro-survival mechanism for cancer cells under stress.[2][8][9][10][11]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein and Breast Cancer Resistance Protein (BCRP), can actively transport this compound out of the cell, reducing its intracellular concentration.[2]
Q2: How can I confirm that my cell line has developed resistance due to a specific AR mutation?
A2: To confirm the presence of an AR mutation, you should sequence the AR gene, specifically the ligand-binding domain, in your resistant cell line and compare it to the parental, sensitive cell line. Sanger sequencing of PCR-amplified AR transcripts is a common method.[3]
Q3: What are the recommended strategies to overcome this compound resistance in my cell line experiments?
A3: Several strategies can be employed, often involving combination therapies:
-
Targeting AR Splice Variants: If your resistant cells express high levels of AR-V7, consider using inhibitors that target these variants. Niclosamide (B1684120) has been shown to be a potent inhibitor of AR variants and can re-sensitize resistant cells to bicalutamide.[6][12][13][14]
-
Inhibiting Bypass Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Use inhibitors like everolimus (B549166) (mTOR inhibitor) or sorafenib (B1663141) (multi-kinase inhibitor) to block this pro-survival pathway.[2]
-
Tyrosine Kinase Receptors: Inhibitors such as gefitinib (B1684475) can suppress the proliferation of resistant cells.[2]
-
-
Autophagy Inhibition: The use of autophagy inhibitors like chloroquine (B1663885) can restore sensitivity to this compound by preventing this protective mechanism.[2][8]
-
Combination with Second-Generation Antiandrogens: Although resistance mechanisms can overlap, in some cases, switching to or combining with a more potent, second-generation antiandrogen like enzalutamide (B1683756) or apalutamide (B1683753) may be effective.[15][16]
-
Metabolic Intervention: For cells exhibiting metabolic reprogramming, combining this compound with inhibitors of metabolic enzymes, such as carbidopa (B1219) (an inhibitor of L-dopa decarboxylase), has shown promise in xenograft models.[2]
Troubleshooting Guides
Problem 1: My LNCaP cells are no longer growth-inhibited by this compound.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Confirm resistance by performing a dose-response curve with this compound and comparing the IC50 value to the parental cell line. |
| AR Mutation (e.g., W741C/L) | Sequence the AR ligand-binding domain to check for mutations.[3] If a mutation is present, consider switching to an antiandrogen that is not affected by that specific mutation (e.g., hydroxyflutamide (B1664084) for W741 mutants).[3] |
| AR-V7 Expression | Perform Western blot analysis to detect the expression of AR-V7.[6] If AR-V7 is present, test combination therapy with an AR-V7 inhibitor like niclosamide.[6] |
| Increased AR Expression | Quantify AR protein levels by Western blot. If AR is overexpressed, consider using a more potent second-generation antiandrogen or combination with a pathway inhibitor. |
| Autophagy Induction | Assess autophagy markers (e.g., LC3-II conversion) by Western blot.[9] If autophagy is elevated, test the combination of this compound with an autophagy inhibitor like chloroquine.[2][8] |
Problem 2: My in vivo xenograft model of prostate cancer is progressing despite this compound treatment.
| Possible Cause | Troubleshooting Step |
| Tumor Heterogeneity | A sub-population of resistant cells may be driving tumor growth. Analyze excised tumors for markers of resistance (AR mutations, AR-V7 expression). |
| Insufficient Drug Concentration | Verify the dosage and administration schedule of this compound. |
| Host-Tumor Interactions | The tumor microenvironment can contribute to resistance. For example, cytokines like IL-6 from surrounding cells can promote resistance.[2] |
| Systemic Resistance Mechanisms | Consider that the same mechanisms observed in vitro (AR mutations, AR-Vs, bypass pathways) are likely occurring in vivo.[2][6] |
| Alternative Treatment Strategy | Consider a combination therapy that has shown efficacy in vivo, such as this compound with niclosamide to target AR-V7, or with carbidopa to inhibit metabolic pathways.[2][6] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Combination Therapies in Bicalutamide-Resistant Cells
| Cell Line | Treatment | Effect | Reference |
| CWR22Rv1, C4-2B MDVR | 0.5 µM Niclosamide + 20 µM Bicalutamide | Significant inhibition of cell growth and colony formation compared to single agents. | [6] |
| LNCaP-BicR | Knockdown of AR-V7 + 20 µM Bicalutamide | Re-sensitized cells to bicalutamide treatment. | [6] |
Table 2: In Vivo Efficacy of Combination Therapy
| Xenograft Model | Treatment | Effect | Reference |
| CWR22Rv1 | Niclosamide + Bicalutamide | Synergistically decreased tumor volume. | [6] |
| PCa Xenograft | Carbidopa + Bicalutamide | Decreased tumor growth by 84.4% compared to control. | [2] |
Experimental Protocols
Protocol 1: Development of this compound Resistant LNCaP Cells (LNCaP-BicR)
-
Objective: To generate an in vitro model of this compound resistance.
-
Methodology:
-
Culture parental LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Continuously expose the LNCaP cells to increasing concentrations of this compound, starting from a low concentration (e.g., 1 µM) and gradually increasing to a higher concentration (e.g., 40 µM) over a period of several months (e.g., 12 months).[6]
-
Parental LNCaP cells should be passaged in parallel without the drug as a control.
-
Periodically assess the resistance of the cultured cells by performing cell viability assays (e.g., MTT or cell counting) in the presence of various concentrations of this compound to determine the IC50.
-
Once a stable resistant phenotype is established (significantly higher IC50 compared to parental cells), the LNCaP-BicR cell line is ready for further experiments.[6]
-
Protocol 2: Western Blot for AR and AR-V7 Detection
-
Objective: To determine the protein levels of full-length AR and the AR-V7 splice variant.
-
Methodology:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% gradient gel).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (full-length) and AR-V7 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Cell Viability Assay
-
Objective: To assess the effect of different treatments on cell proliferation.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, combination drugs, or vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
- 1. [PDF] Structural basis for antagonism and resistance of bicalutamide in prostate cancer | Semantic Scholar [semanticscholar.org]
- 2. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic reprogramming as an emerging mechanism of resistance to endocrine therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. onclive.com [onclive.com]
- 16. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
Potential off-target effects of (R)-Bicalutamide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Bicalutamide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal antiandrogen that acts as a selective and competitive antagonist of the androgen receptor (AR).[1] Its primary function is to bind to the AR and prevent the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting AR-mediated gene transcription and cellular proliferation in androgen-sensitive cells. The antiandrogenic activity of the racemic mixture of bicalutamide (B1683754) resides almost exclusively in the (R)-enantiomer.[2]
Q2: Is this compound completely selective for the Androgen Receptor?
This compound is highly selective for the androgen receptor and does not show significant binding to other steroid hormone receptors such as estrogen, progesterone, or glucocorticoid receptors.[3] However, like any small molecule inhibitor, the possibility of off-target effects, particularly at higher concentrations, should be considered.
Q3: Can this compound exhibit agonist activity?
Under certain experimental conditions, this compound can display partial agonist activity. This has been observed in the context of specific androgen receptor mutations, such as the W741L mutation, where bicalutamide can paradoxically stimulate AR activity. This switch from antagonist to agonist can be mediated by pathways such as the mitogen-activated protein kinase (MAPK) pathway.[4] Partial agonism has also been reported in certain cell lines with high levels of AR expression.
Q4: What are the known off-target effects of this compound on signaling pathways?
Beyond its effects on the androgen receptor, this compound has been shown to influence other signaling pathways, which could be considered off-target effects depending on the experimental context. For instance, in some breast cancer cell lines, bicalutamide has been shown to inhibit the Wnt/β-catenin signaling pathway.[5] Additionally, in androgen-independent prostate cancer cells, it can induce apoptosis through mechanisms that may be partially dependent on calpain and caspases.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death in AR-Negative Cells | Off-target cytotoxicity. At high concentrations, this compound may induce apoptosis through AR-independent mechanisms.[6] | - Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. - Use the lowest effective concentration for AR antagonism. - Include an AR-negative cell line as a control in your experiments. |
| This compound Acts as an Agonist | - Presence of a mutation in the androgen receptor (e.g., W741L).[4] - High level of AR overexpression in the cell line. | - Sequence the androgen receptor in your cell line to check for mutations. - Use a cell line with a wild-type AR or known AR status. - Titrate the concentration of this compound; agonist effects may be concentration-dependent. |
| Variability in Experimental Results | - Inconsistent cell culture conditions. - Degradation of this compound stock solution. - Presence of androgens in the serum of the cell culture medium. | - Maintain consistent cell passage numbers and seeding densities. - Prepare fresh stock solutions of this compound regularly and store them appropriately. - Use charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous androgens. |
| No Effect of this compound in an AR-Positive Cell Line | - Cell line may have developed resistance. - Insufficient concentration of this compound. - Presence of high levels of androgens in the culture medium. | - Test a known AR-responsive cell line as a positive control. - Perform a dose-response experiment to ensure an adequate concentration is being used. - Ensure the use of charcoal-stripped serum to remove competing androgens. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Inhibition Potential | Notes |
| CYP3A4 | Inhibitor[2] | This compound is an inhibitor of CYP3A4 in vitro. Caution should be exercised when co-administering with CYP3A4 substrates.[2][7] |
| CYP2C9 | Lesser Inhibitory Effect[2] | In vitro studies suggest a weaker inhibitory effect on CYP2C9 compared to CYP3A4.[2] |
| CYP2C19 | Lesser Inhibitory Effect[2] | In vitro studies suggest a weaker inhibitory effect on CYP2C19 compared to CYP3A4.[2] |
| CYP2D6 | Lesser Inhibitory Effect[2] | In vitro studies suggest a weaker inhibitory effect on CYP2D6 compared to CYP3A4.[2] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LNCaP | Prostate (Androgen-Dependent) | ~1.8 | SRB Assay (144h) | |
| LNCaP-AR | Prostate (AR-overexpressing) | >20 | SRB Assay (144h) | |
| DU-145 | Prostate (Androgen-Independent) | Not cytotoxic up to 100 µg/mL | MTT Assay (72h) | |
| PC-3 | Prostate (Androgen-Independent) | Not cytotoxic up to 100 µg/mL | MTT Assay (72h) |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Androgen Receptor Competitive Binding Assay
-
Cell Culture: Culture AR-positive cells (e.g., LNCaP) in medium containing charcoal-stripped fetal bovine serum for 24-48 hours to reduce endogenous androgen levels.
-
Ligand Incubation: Incubate the cells with a fixed concentration of a radiolabeled androgen (e.g., ³H-DHT) and increasing concentrations of this compound for 2-4 hours at 37°C.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove unbound ligand.
-
Cell Lysis: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound required to displace 50% of the radiolabeled androgen to calculate the IC50 or Ki value.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I-II trial of weekly bicalutamide in men with elevated prostate-specific antigen and negative prostate biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Bicalutamide Treatment Concentrations for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing treatment concentrations of (R)-Bicalutamide for accurate half-maximal inhibitory concentration (IC50) determination. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-androgen. It functions as a competitive antagonist of the androgen receptor (AR).[1][2][3] By binding to the AR, it prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockage inhibits the translocation of the AR to the cell nucleus, thereby preventing the transcription of androgen-responsive genes that are crucial for the growth and proliferation of prostate cancer cells.[1][2] The anti-androgenic activity of the racemic mixture of Bicalutamide (B1683754) is almost exclusively attributed to the (R)-enantiomer.[3][4]
Q2: What is a typical IC50 value for this compound in prostate cancer cell lines?
The IC50 value of this compound can vary significantly depending on the specific prostate cancer cell line, experimental conditions (e.g., incubation time, serum concentration), and the assay used. Reported IC50 values generally range from the sub-micromolar to the low micromolar range. For example, in AR-positive prostate cancer cell lines, IC50 values have been reported to be in the range of 0.8 to 2.0 µM, and in some cases as low as 160 nM.[5][6] One study noted an IC50 of 20.44 µM in LNCaP cells.[7]
Q3: this compound has low aqueous solubility. How can I prepare my stock and working solutions?
This compound is poorly soluble in water.[8][9][10][11] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is critical to ensure that the final concentration of the solvent in the culture medium is low enough to not cause cytotoxicity (typically ≤ 0.5% for DMSO).[12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. It is crucial to ensure that the compound does not precipitate upon dilution. Visually inspect the medium for any signs of precipitation. To improve solubility, gentle warming and vortexing can be applied. The use of cyclodextrins has also been shown to enhance the solubility of Bicalutamide.[9]
Q4: Which cell viability assay is recommended for determining the IC50 of this compound?
Commonly used colorimetric assays such as MTT, MTS, or WST-1 are suitable for determining the IC50 of this compound.[13] Alternatively, luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®) or fluorescence-based assays can also be used. The choice of assay may depend on the available equipment and the specific cell line being used. It is important to validate the chosen assay to ensure that this compound does not interfere with the assay components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell Passage Number and Health: High passage number cells may have altered drug sensitivity.[12] 2. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the final IC50 value. 3. Variable Incubation Times: The duration of drug exposure directly impacts the IC50 value.[12] | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Maintain a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are not over-confluent at the end of the assay. 3. Strictly adhere to the same incubation times for all experiments. |
| No dose-dependent effect observed | 1. Incorrect Concentration Range: The selected concentrations may be too high (all cells are dead) or too low (no observable effect). 2. Drug Precipitation: this compound may have precipitated out of the solution upon dilution in aqueous media.[8][9][10][11] 3. Cell Line Insensitivity: The chosen cell line may be resistant to this compound. | 1. Perform a preliminary range-finding experiment using a broad range of concentrations with 10-fold serial dilutions (e.g., 100 µM to 1 nM).[12] 2. Visually inspect all working solutions for precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration of the stock solution. The use of a carrier solvent or solubility enhancers like cyclodextrins might be necessary.[9] 3. Confirm that the cell line expresses the androgen receptor. |
| High variability between replicate wells | 1. Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration.[14] 2. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. 3. Cell Clumping: Uneven distribution of cells during seeding. | 1. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[12][14] 2. Use calibrated pipettes and ensure proper pipetting technique. For 96-well plates, using a multichannel pipette can improve consistency. 3. Ensure a single-cell suspension is achieved before seeding by gentle pipetting or vortexing. |
| Unexpectedly high cytotoxicity at low concentrations | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high in the final culture medium.[12] 2. Contamination: The cell culture or reagents may be contaminated. | 1. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO).[12] Include a vehicle control (media with the highest concentration of solvent used) to assess solvent toxicity. 2. Regularly check for and test for microbial contamination. |
Data Presentation
Table 1: Reported IC50 Values of Bicalutamide in Prostate Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| VCaP | Not Specified | 0.16 | [5] |
| HepG2 | VP16-AR–mediated transcription | 0.2 | [5] |
| AR-positive PCa cell lines | Proliferation Assay | 0.8 - 2.0 | [6] |
| LNCaP | Not Specified | 20.44 | [7] |
| LNCaP | Competition Binding | 0.16 | [15] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound in adherent prostate cancer cells.
1. Materials:
-
This compound
-
DMSO (cell culture grade)
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
2. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 2-fold or 3-fold dilution series.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).
-
It is also advisable to have a "blank" control (medium without cells) for background subtraction.
4. Incubation:
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.
5. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm (or a relevant wavelength for the chosen assay) using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the % Viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
References
- 1. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 4. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Additive antitumor effects of the epidermal growth factor receptor tyrosine kinase inhibitor, gefitinib (Iressa), and the nonsteroidal antiandrogen, bicalutamide (Casodex), in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins | MDPI [mdpi.com]
- 10. Another Move towards Bicalutamide Dissolution and Permeability Improvement with Acetylated β-Cyclodextrin Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
(R)-Bicalutamide Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (R)-Bicalutamide during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for crystalline this compound?
A: For routine laboratory use, it is recommended to store crystalline this compound in well-closed containers at controlled room temperature, between 15°C and 30°C.[1] To minimize degradation, it is crucial to protect it from high humidity and alkaline environments. While specific long-term stability data for the crystalline (R)-enantiomer under ICH conditions are not extensively published, the racemate is known to be stable.[2]
Q2: Is this compound susceptible to degradation?
A: Yes, this compound is susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis, particularly under alkaline conditions, where it breaks down into an acid and an amine.[3] It is generally stable under acidic, oxidative, thermal, and photolytic stress conditions.[4][5]
Q3: What are the known degradation products of this compound?
A: The main degradation of bicalutamide (B1683754) (and by extension, the R-enantiomer) occurs via the hydrolysis of the amide bond, especially under basic conditions. This leads to the formation of two primary degradation products. While the provided search results do not explicitly name all degradation products of the (R)-enantiomer, the degradation of the racemic mixture is known to yield an acid and an amine.[3]
Q4: How does the stability of amorphous this compound differ from its crystalline form?
A: Amorphous forms of drugs are generally more susceptible to both physical and chemical instability compared to their crystalline counterparts due to their higher energy state. Studies on amorphous solid dispersions of bicalutamide have shown that elevated temperature and humidity can lead to recrystallization and changes in dissolution profiles over time.[6] Proper packaging with good moisture barrier properties, such as PVC/Al blisters, is crucial for maintaining the stability of amorphous bicalutamide.[6]
Q5: Are there validated analytical methods to assess the stability of this compound?
A: Yes, several stability-indicating HPLC methods have been developed and validated for bicalutamide.[2][4][7] For assessing the stability of the active enantiomer specifically, a chiral liquid chromatography-tandem mass spectrometric method is available.[7] These methods can effectively separate this compound from its enantiomer, process-related impurities, and degradation products.
Troubleshooting Guides
Guide 1: Unexpected Degradation in a Stability Study
Issue: You observe a significant increase in degradation products in your this compound stability samples, particularly an unknown peak in your chromatogram.
| Possible Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | 1. Verify the pH of your sample preparation diluent and mobile phase. Even slightly alkaline conditions can accelerate degradation. 2. Ensure that all glassware is thoroughly rinsed and free of any basic residues. 3. If working with a formulated product, check for any alkaline excipients that might be interacting with the this compound. |
| Contamination of Solvents/Reagents | 1. Use fresh, HPLC-grade solvents and reagents for your analysis. 2. Filter all mobile phases before use. |
| Sample Overload on HPLC Column | 1. Reduce the concentration of your sample or the injection volume. 2. Ensure your column has not exceeded its loading capacity. |
| Inappropriate Storage of Samples | 1. Confirm that the stability chamber is maintaining the correct temperature and humidity. 2. Ensure that samples are stored in tightly sealed containers to prevent exposure to atmospheric moisture. |
Guide 2: Inconsistent Results in HPLC Analysis
Issue: You are experiencing poor peak shape, shifting retention times, or inconsistent peak areas in your HPLC analysis of this compound stability samples.
| Possible Cause | Troubleshooting Steps |
| Column Degradation | 1. Check the column's performance using a standard solution. Look for a decrease in theoretical plates or an increase in peak tailing. 2. If the column is degraded, replace it with a new one of the same type. |
| Mobile Phase Issues | 1. Ensure the mobile phase is well-mixed and degassed. 2. Verify the accuracy of the mobile phase composition. Small variations can affect retention times. 3. Check the pH of the mobile phase. |
| System Leaks | 1. Inspect all fittings and connections in your HPLC system for any signs of leaks. 2. A fluctuating baseline can be an indicator of a leak. |
| Injector Problems | 1. Check the injector for any blockages or leaks. 2. Ensure the injection volume is consistent. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Bicalutamide
| Stress Condition | Reagent/Temperature | Duration | Observation |
| Acidic Hydrolysis | 5N HCl | 24 hours | No significant degradation observed.[5] |
| Alkaline Hydrolysis | 2N NaOH | 24 hours | Significant degradation (approximately 39.9%) observed.[5] |
| Oxidative Degradation | 30% w/v H₂O₂ | 24 hours | No significant degradation observed.[5] |
| Thermal Degradation | 105°C | 10 days | No significant degradation observed.[5] |
| Photolytic Degradation | Fluorescent and Xenon light | 10 days | No significant degradation observed. |
Table 2: Physical Stability of Amorphous Bicalutamide Solid Dispersions (SD) after 12 Months of Storage
| Storage Condition | Packaging | Bicalutamide:PVP Ratio | Observation |
| 25°C / 60% RH | Polystyrene Containers | 1:1, 2:1, 4:1 | Appearance of Bragg's peaks indicating some recrystallization.[6] |
| 25°C / 60% RH | PVC/Al Blisters | 1:1, 2:1, 4:1 | Less intense Bragg's peaks compared to polystyrene containers, indicating better stability.[6] |
| 40°C / 75% RH | Polystyrene Containers | 1:1, 2:1, 4:1 | Significant changes in appearance (yellowing, agglomeration) and more intense recrystallization peaks.[6] |
| 40°C / 75% RH | PVC/Al Blisters | 1:1, 2:1, 4:1 | Better physical stability compared to polystyrene containers under the same conditions.[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Bicalutamide
This protocol is a general guideline based on published methods and should be optimized and validated for your specific application.
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).
-
Further dilute to a working concentration (e.g., 50 µg/mL).
-
-
Sample Preparation:
-
For drug substance, prepare a solution of known concentration in the diluent.
-
For formulated products, accurately weigh and finely powder a number of units. Transfer an amount equivalent to a target concentration of this compound into a volumetric flask, dissolve in the diluent (sonication may be required), and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for theoretical plates, tailing factor, and reproducibility of peak areas).
-
Inject the sample solutions.
-
Calculate the amount of this compound and any degradation products by comparing the peak areas to that of the standard.
-
Mandatory Visualizations
Caption: Degradation pathway of this compound via alkaline hydrolysis.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting decision tree for unexpected peaks in HPLC analysis.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: (R)-Bicalutamide and Androgen Receptor Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antagonist-to-agonist switch of (R)-Bicalutamide in the presence of Androgen Receptor (AR) mutations.
Frequently Asked Questions (FAQs)
Q1: What is the antagonist-to-agonist switch of this compound?
A1: this compound is a non-steroidal antiandrogen that normally functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). However, specific mutations in the ligand-binding domain (LBD) of the AR can alter the receptor's conformation. This change can cause this compound to act as an agonist, paradoxically activating the receptor and promoting the transcription of androgen-responsive genes, a phenomenon known as the antagonist-to-agonist switch.[1]
Q2: Which AR mutations are known to cause this switch?
A2: Several mutations in the AR LBD have been identified to cause the switch of this compound from an antagonist to an agonist. The most well-characterized of these are mutations at the Tryptophan 741 codon (W741L and W741C) and the Phenylalanine 876 codon (F876L).[1][2] The T877A mutation is also frequently studied in the context of antiandrogen resistance.
Q3: What are the experimental implications of this switch?
A3: The antagonist-to-agonist switch is a significant mechanism of acquired resistance to antiandrogen therapy in prostate cancer.[1] For researchers, this means that experimental results can be confounded if the AR status of the cell lines used is unknown or if mutations arise during long-term culture with antiandrogens. It is crucial to verify the AR sequence in your experimental models, especially after prolonged exposure to this compound.
Q4: How can I detect the antagonist-to-agonist switch in my experiments?
A4: The most common method to detect this switch is through a reporter gene assay, typically using a luciferase reporter. In this assay, cells are co-transfected with an AR expression vector (wild-type or mutant) and a reporter plasmid containing androgen response elements (AREs) driving the expression of luciferase. An increase in luciferase activity upon treatment with this compound indicates an agonist response.
Troubleshooting Guides
Guide 1: Unexpected Agonist Activity of this compound
Problem: You are observing agonist activity (e.g., increased cell proliferation, reporter gene activation) with this compound in a cell line that should be inhibited by it.
| Possible Cause | Troubleshooting Steps |
| Undetected AR Mutation | 1. Sequence the ligand-binding domain of the AR gene in your cell line to check for mutations like W741L, W741C, or F876L. 2. If mutations are present, consider using a different cell line with a wild-type AR or obtaining a new stock of the cell line from a reliable source. |
| Cell Line Misidentification or Contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination, which can alter cellular responses. |
| Experimental Artifact | 1. Ensure proper vehicle control is used (e.g., DMSO). 2. Verify the concentration and purity of your this compound stock. 3. Repeat the experiment with a fresh dilution of the compound. |
Guide 2: Luciferase Reporter Assay Issues
Problem: You are experiencing issues with your luciferase reporter assay, such as low signal, high background, or high variability.
| Possible Cause | Troubleshooting Steps |
| Low Luminescence Signal | 1. Optimize Transfection Efficiency: Use a positive control (e.g., a constitutively active promoter driving luciferase) to assess transfection efficiency. Optimize the DNA-to-transfection reagent ratio.[3][4] 2. Check Cell Viability: Ensure cells are healthy and not overgrown at the time of transfection and assay. 3. Increase Plasmid Concentration: Titrate the amount of AR and reporter plasmid DNA. 4. Use a Stronger Promoter: If the signal is consistently low, consider a reporter construct with a stronger minimal promoter.[3] 5. Reagent Integrity: Ensure the luciferase substrate is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles.[3] |
| High Background Luminescence | 1. Cell Culture Medium: Use a medium without phenol (B47542) red, as it can contribute to background fluorescence.[4] 2. Plate Type: Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk.[5] 3. Reagent Contamination: Use fresh, sterile reagents and pipette tips to avoid contamination.[4] |
| High Variability Between Replicates | 1. Pipetting Accuracy: Use calibrated pipettes and consider preparing a master mix for transfection and treatment solutions to ensure consistency across wells.[5] 2. Cell Seeding Density: Ensure a uniform cell number is seeded in each well. 3. Normalization: Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and cell number.[3] |
Quantitative Data
The following table summarizes the reported activity of this compound and the synthetic androgen R1881 on wild-type and mutant androgen receptors. The EC50 value represents the concentration of a compound that gives a half-maximal response, while the IC50 value represents the concentration that causes 50% inhibition.
| Compound | AR Genotype | Activity | EC50 / IC50 (µM) |
| This compound | Wild-Type | Antagonist | IC50: ~0.15-0.24 |
| W741L | Agonist | EC50: ~0.1-1.0 | |
| W741C | Agonist | EC50: ~0.1-1.0 | |
| T877A | Antagonist | IC50: >10 | |
| R1881 | Wild-Type | Agonist | EC50: ~0.001 |
| W741L | Agonist | EC50: ~0.001 |
Note: These values are approximate and can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Detailed Protocol: Androgen Receptor Activity Luciferase Reporter Assay
This protocol describes a method to assess the agonist or antagonist activity of a compound on the wild-type or mutant androgen receptor using a dual-luciferase reporter assay in a human cell line (e.g., PC-3, which is AR-negative, or LNCaP, which is AR-positive and carries the T877A mutation).
Materials:
-
PC-3 or LNCaP cells
-
Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
AR expression plasmid (wild-type or mutant)
-
Firefly luciferase reporter plasmid with AREs (e.g., pGL3-PSA-Luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
This compound and DHT stocks in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells/well for PC-3).
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
On the day of transfection, replace the medium with fresh culture medium containing 10% CSS.
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. For each well, a typical mix would be:
-
50 ng AR expression plasmid
-
100 ng Firefly luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
Transfection reagent at the optimized ratio.
-
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DHT in culture medium with 10% CSS.
-
For agonist testing: Add different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM DHT).
-
For antagonist testing: Add a fixed concentration of DHT (e.g., 0.1 nM) along with increasing concentrations of this compound.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash gently with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.
-
Visualizations
Caption: Canonical and mutation-induced AR signaling pathways.
Caption: Experimental workflow for the luciferase reporter gene assay.
References
Minimizing hormonal side effects of (R)-Bicalutamide in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hormonal side effects of (R)-Bicalutamide in in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-steroidal, pure antiandrogen.[1] Its primary mechanism is to act as a selective, competitive antagonist of the androgen receptor (AR).[2][3] It directly competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the AR, preventing the receptor's activation and subsequent translocation into the cell nucleus, which in turn inhibits the transcription of androgen-dependent genes.[4][5] The antiandrogenic activity of the racemic bicalutamide (B1683754) mixture resides almost exclusively in the (R)-enantiomer.[1][6]
Q2: Why does this compound monotherapy cause hormonal side effects like gynecomastia in males?
A2: Unlike GnRH agonists or surgical castration, this compound does not decrease androgen production.[2] By blocking androgen receptors in the hypothalamus and pituitary gland, it interrupts the negative feedback loop that regulates sex hormone production. This leads to an increase in luteinizing hormone (LH) release, which stimulates the testes to produce more testosterone.[5][7] The elevated testosterone can then be converted to estradiol (B170435) by the enzyme aromatase. While this compound blocks the effects of increased testosterone, the elevated estrogen levels remain unopposed, leading to feminizing side effects, most notably gynecomastia (breast tissue development) and breast tenderness.[2][8]
Q3: What is the functional difference between using the this compound enantiomer versus the standard racemic mixture?
A3: Bicalutamide is administered as a racemic mixture of this compound and (S)-Bicalutamide.[9] However, the pharmacological activity is almost entirely due to the (R)-enantiomer, which has an affinity for the androgen receptor approximately 30 times higher than the (S)-isomer.[2] Furthermore, the pharmacokinetics of the two enantiomers differ significantly. The (S)-enantiomer is cleared rapidly, primarily by glucuronidation.[3] In contrast, the (R)-enantiomer has a very long elimination half-life (7-10 days at steady state) and accumulates to be the predominant form in plasma, with steady-state concentrations being about 100-fold higher than those of the (S)-enantiomer.[2][6] Therefore, focusing on this compound is focusing on the active therapeutic agent.
Q4: What is the risk of hepatotoxicity with this compound, and how should it be monitored in preclinical studies?
A4: this compound is associated with a risk of hepatotoxicity. In clinical trials, abnormal liver function tests, such as elevated serum transaminases, have been observed.[10][11] While often mild and transient, there are rare reports of severe hepatic injury and failure.[12][13][14] For in vivo research, it is critical to establish baseline liver function before initiating treatment. Serum transaminase levels (specifically ALT) should be monitored at regular intervals during the first four months of the experiment and periodically thereafter.[14][15] If clinical signs of liver dysfunction (e.g., jaundice, lethargy, abdominal pain in animal models) appear, liver function should be assessed immediately.[14]
Q5: Besides gynecomastia, what are other common side effects to monitor in male animal models?
A5: The most common side effects associated with the mechanism of action are hot flashes, breast pain, and gynecomastia.[11] Other potential side effects include feminization and demasculinization.[11] While sexual dysfunction (decreased libido and erectile dysfunction) can occur, rates are generally lower with bicalutamide monotherapy compared to chemical or surgical castration.[11] General side effects can include gastrointestinal issues like diarrhea and constipation.[11]
Section 2: Troubleshooting Guides for In Vivo Experiments
Issue 1: High Incidence of Gynecomastia or Mammary Gland Development in Male Subjects
-
Underlying Cause: This is the most common side effect of this compound monotherapy, caused by increased levels of estradiol acting on breast tissue without opposition from androgens.[2][8]
-
Troubleshooting & Mitigation Strategies:
-
Co-administration with a GnRH Agonist: The most effective experimental strategy is to mimic the clinical standard of care by combining this compound with a Gonadotropin-Releasing Hormone (LHRH/GnRH) agonist (e.g., goserelin, leuprolide). This will suppress the production of testosterone and estradiol, thereby preventing the hormonal imbalance that causes gynecomastia.[11]
-
Co-administration of a SERM: Administering a Selective Estrogen Receptor Modulator (SERM) like tamoxifen (B1202) can effectively prevent gynecomastia. Tamoxifen acts as an antagonist at the estrogen receptor in breast tissue, directly blocking the proliferative signal from estradiol.[8][16][17] Prophylactic use of tamoxifen at 20 mg/day (human equivalent dose) has been shown to be highly effective.[18][19]
-
Prophylactic Radiotherapy: In some experimental designs, particularly those involving larger animal models, low-dose prophylactic radiotherapy to the mammary buds can be considered to prevent tissue development.[16][18]
-
Issue 2: Elevated Liver Enzymes (ALT, AST) or Signs of Hepatotoxicity
-
Underlying Cause: this compound can cause drug-induced liver injury, which can range from mild, transient transaminase elevation to severe hepatitis.[12][13]
-
Troubleshooting & Mitigation Strategies:
-
Establish Baseline and Monitor: Always measure baseline serum transaminase levels before the first dose. Continue to monitor these levels regularly throughout the study, especially during the first few months.[14][15]
-
Dose Evaluation: If liver enzyme elevations are observed, confirm they are dose-dependent. A dose-response study may be necessary to find a therapeutically effective dose with an acceptable safety margin for your model.
-
Assess for Pre-existing Conditions: Ensure that animal subjects do not have severe pre-existing hepatic impairment, as this can slow the elimination of this compound and increase the risk of toxicity.[1][10]
-
Discontinuation Criteria: Establish clear criteria for discontinuing the drug in individual subjects if liver enzymes exceed a predetermined threshold (e.g., >5 times the upper limit of normal), as recommended for clinical settings.[13]
-
Issue 3: Unexpected Agonistic Effects or Treatment Resistance in Long-Term Studies
-
Underlying Cause: In some long-term prostate cancer treatment scenarios, mutations can arise in the androgen receptor, such as the W741L mutation. This specific mutation can convert this compound from an antagonist into an agonist, leading to a loss of efficacy or even tumor promotion.[20]
-
Troubleshooting & Mitigation Strategies:
-
Pharmacodynamic Analysis: Monitor downstream markers of AR activity throughout the experiment. A renewed increase in the expression of AR-regulated genes (like PSA in prostate cancer models) can be an early indicator of a switch from antagonistic to agonistic activity.
-
Consider Second-Generation Antiandrogens: If this antagonist-to-agonist switch is a concern for the experimental model, consider including a second-generation antiandrogen (e.g., enzalutamide) as a comparator, as they may retain activity against some mutated forms of the AR.[21]
Section 3: Quantitative Data Presentation
Table 1: Comparative Pharmacokinetics of Bicalutamide Enantiomers
| Parameter | This compound (Active) | (S)-Bicalutamide (Inactive) | Reference(s) |
|---|---|---|---|
| Primary Role | Antiandrogenic Activity | Little to no activity | [1][6] |
| Plasma Half-Life (Steady State) | 7 - 10 days | Rapidly cleared | [2][10] |
| Steady-State Plasma Conc. | ~100-fold higher than (S)-isomer | Very low | [2][6] |
| Plasma Protein Binding | 99.6% | N/A (cleared rapidly) | [2][10] |
| Primary Metabolism | Hydroxylation (CYP3A4), then Glucuronidation | Direct Glucuronidation |[1][3][10] |
Table 2: Incidence of Key Hormonal Side Effects with Bicalutamide Monotherapy (150 mg/day) in Men (Data from the EPC Trial)
| Side Effect | Incidence with Bicalutamide (%) | Incidence with Placebo (%) | Reference(s) |
|---|---|---|---|
| Gynecomastia | 68.8% | N/A | [11] |
| Breast Pain / Tenderness | 73.6% | N/A | [11] |
| Hot Flashes | 9.1% | 4.8% | [11] |
| Decreased Libido | 3.6% | 1.2% | [11] |
| Impotence | 9.3% | 6.5% | [11] |
| Abnormal Liver Function Tests | 3.4% | 1.9% |[10][11] |
Table 3: Efficacy of Prophylactic Strategies for Bicalutamide-Induced Gynecomastia (Meta-Analysis Data)
| Prophylactic Treatment | Efficacy Measure (Odds Ratio vs. Control) | Finding | Reference(s) |
|---|---|---|---|
| Tamoxifen (20 mg/day) | 0.06 (95% CI: 0.05 to 0.09) | Significant reduction in gynecomastia | [18][19] |
| Radiotherapy | N/A (Used for treatment) | Significant response for established gynecomastia | [18][19] |
| Aromatase Inhibitors | N/A | Not found to be effective as a prophylactic option |[18][19] |
Section 4: Key Experimental Protocols
Protocol 1: General In Vivo Model for Assessing Efficacy and Side Effects of this compound
-
Subject Selection: Select appropriate animal models (e.g., castrated male mice or rats bearing androgen-sensitive xenografts for efficacy; intact, non-castrated males for side effect profiling).
-
Baseline Measurements: Before treatment, collect baseline data including body weight, tumor volume (if applicable), and blood samples for baseline serum testosterone, estradiol, and liver function tests (ALT, AST). For gynecomastia studies, assess mammary gland morphology.
-
Randomization: Randomize subjects into treatment groups:
-
Group 1: Vehicle Control
-
Group 2: this compound monotherapy
-
Group 3: this compound + GnRH agonist
-
Group 4: this compound + Tamoxifen
-
-
Drug Administration: Administer this compound and any co-administered drugs via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
Monitoring:
-
Efficacy: Measure tumor volume and body weight 2-3 times per week.
-
Side Effects: Monitor for signs of distress. At predetermined intervals, collect blood for hormonal and liver enzyme analysis.
-
-
Endpoint Analysis: At the end of the study, perform a terminal blood draw. Excise tumors for weight and histopathological/molecular analysis. Excise mammary tissue to assess for gynecomastia through histology.
Protocol 2: Monitoring Liver Function During this compound Administration
-
Pre-treatment Screening: Collect a blood sample from all subjects to establish baseline serum ALT and AST levels. Exclude any subjects with pre-existing liver abnormalities.
-
Sampling Schedule: Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals. A recommended schedule is:
-
Prior to first dose (Baseline)
-
Weekly for the first 4 weeks of treatment
-
Monthly thereafter for the duration of the study[14]
-
-
Sample Processing: Process blood samples to separate serum.
-
Analysis: Analyze serum for ALT and AST concentrations using a standard veterinary clinical chemistry analyzer.
-
Data Interpretation: Compare on-treatment values to baseline for each subject. Investigate any significant elevations according to pre-defined study criteria.
Section 5: Visualizations
Figure 1: Mechanism of this compound as an Androgen Receptor (AR) antagonist.
Figure 2: Pathway of this compound-induced gynecomastia in males.
Figure 3: Experimental workflow for a gynecomastia mitigation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Phase I study of bicalutamide (Casodex), a nonsteroidal antiandrogen in patients with prostatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 12. Bicalutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bicalutamide-induced hepatotoxicity: A rare adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. droracle.ai [droracle.ai]
- 17. Gynecomastia and breast pain induced by adjuvant therapy with bicalutamide after radical prostatectomy in patients with prostate cancer: the role of tamoxifen and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimal prophylactic and definitive therapy for bicalutamide-induced gynecomastia: results of a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal prophylactic and definitive therapy for bicalutamide-induced gynecomastia: results of a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle in the Lab: (R)-Bicalutamide vs. Enzalutamide for Androgen Receptor Antagonism
For researchers, scientists, and drug development professionals, the quest for more effective androgen receptor (AR) antagonists is a continuous endeavor. This guide provides an in-depth in-vitro comparison of two prominent AR inhibitors: (R)-Bicalutamide, the active enantiomer of Bicalutamide, and Enzalutamide, a second-generation nonsteroidal antiandrogen. We delve into their binding affinities, mechanisms of action, and their effects on AR signaling and cell viability, supported by experimental data and detailed protocols.
Executive Summary
In direct in-vitro comparisons, Enzalutamide demonstrates superior efficacy over this compound in antagonizing the androgen receptor. Enzalutamide exhibits a significantly higher binding affinity for the AR, translating to a lower concentration required to inhibit receptor function. Beyond competitive binding, Enzalutamide possesses a multi-faceted mechanism of action that includes the inhibition of AR nuclear translocation and its subsequent binding to DNA, steps that are crucial for androgen-mediated gene transcription. This compound, while an effective competitive inhibitor, does not significantly impede these downstream events in the AR signaling cascade. This fundamental difference in their molecular mechanism of action likely underpins the enhanced anti-tumor activity of Enzalutamide observed in preclinical and clinical settings.
Data Presentation
Table 1: Comparative Binding Affinity for the Androgen Receptor
| Compound | Cell Line | Assay Type | IC50 (nM) | Citation |
| This compound | LNCaP | Competition Binding | 160 | [1] |
| Enzalutamide | LNCaP | Competition Binding | 21.4 | [1] |
Table 2: Comparative Efficacy in Reporter Gene Assays
| Compound | Cell Line | Reporter Gene | IC50 (nM) | Citation |
| This compound | 22RV1 | Androgen Response Element (ARE) - Luciferase | Not explicitly stated, but less potent than Enzalutamide | |
| Enzalutamide | 22RV1 | Androgen Response Element (ARE) - Luciferase | ~26 (in the presence of 0.45 nM testosterone) | [1] |
Table 3: Effects on Androgen Receptor Nuclear Translocation
| Compound | Effect on AR Nuclear Translocation | Citation |
| This compound | Does not significantly inhibit androgen-induced nuclear translocation. | [2][3] |
| Enzalutamide | Significantly inhibits androgen-induced nuclear translocation. | [2][3] |
Mechanism of Action and Signaling Pathways
This compound and Enzalutamide are both competitive antagonists of the androgen receptor. However, their mechanisms of action diverge significantly beyond simple receptor binding.
This compound primarily acts by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain (LBD) of the AR in the cytoplasm. This prevents the conformational change required for receptor activation.
Enzalutamide also competitively binds to the AR's LBD, but with a reported 5- to 8-fold higher affinity than Bicalutamide. Crucially, Enzalutamide's mechanism extends further. Upon binding, it induces a distinct conformational change in the AR that not only prevents its activation but also hinders its translocation from the cytoplasm to the nucleus. Furthermore, should any AR-Enzalutamide complex enter the nucleus, it is impaired in its ability to bind to androgen response elements (AREs) on the DNA, thereby preventing the transcription of androgen-dependent genes.
Caption: Androgen Receptor Signaling and Inhibition.
Experimental Workflows
A typical workflow to compare the in-vitro efficacy of this compound and Enzalutamide involves a series of assays to determine their binding affinity, their ability to antagonize AR-mediated transcription, and their impact on cell viability.
References
A Head-to-Head Comparison of (R)-Bicalutamide and Other Antiandrogens: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (R)-Bicalutamide with other prominent antiandrogens. We delve into their mechanisms of action, binding affinities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation androgen receptor inhibitors.
This compound is a non-steroidal antiandrogen (NSAA) that acts as a selective antagonist of the androgen receptor (AR), the primary driver of prostate cancer growth and progression.[1][2] Unlike steroidal antiandrogens, this compound does not exhibit agonist activity under normal physiological conditions and does not interfere with other steroid hormone receptors, making it a "pure" antiandrogen.[3][4] Its mechanism of action involves competitively binding to the AR, which in turn blocks the downstream signaling cascade initiated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][3] The antiandrogenic activity of the commercially available drug, a racemic mixture, resides almost exclusively in the (R)-enantiomer.[1][5]
This guide will compare this compound against other first-generation NSAAs (Flutamide, Nilutamide), second-generation NSAAs (Enzalutamide, Apalutamide (B1683753), Darolutamide), and steroidal antiandrogens (Cyproterone Acetate).
Comparative Analysis of Antiandrogen Performance
The efficacy of antiandrogens can be evaluated through various parameters, including their binding affinity to the androgen receptor, their potency in inhibiting androgen-induced cellular responses (IC50), and their pharmacokinetic properties which determine their bioavailability and duration of action.
Androgen Receptor Binding Affinity and In Vitro Potency
The binding affinity of an antiandrogen to the AR is a critical determinant of its potency. A higher binding affinity generally translates to a more effective blockade of androgen signaling. The table below summarizes the relative binding affinities (RBA) and half-maximal inhibitory concentrations (IC50) for this compound and other selected antiandrogens.
| Compound | Class | Relative Binding Affinity (RBA) vs. DHT/Metribolone | IC50 (nM) for AR | Key Findings & Citations |
| This compound | 1st Gen NSAA | 0.29 - 6.4% | 159 - 243 | The active (R)-isomer has a ~30-fold higher affinity for the AR than the (S)-isomer.[1][2] Bicalutamide (B1683754) has a 2-4 times higher affinity than hydroxyflutamide (B1664084) and about twice that of nilutamide.[6] |
| Hydroxyflutamide | 1st Gen NSAA | 0.20 - 1% | ~700 (Rat) | The active metabolite of Flutamide.[7][8] |
| Nilutamide | 1st Gen NSAA | 0.9% | ~500-900 (Rat/Human) | [7][8] |
| Enzalutamide | 2nd Gen NSAA | Higher than Bicalutamide | Significantly lower than Bicalutamide | Second-generation NSAAs are thought to bind to the AR with higher affinity.[7] Enzalutamide significantly reduces disease progression compared to bicalutamide.[9] |
| Apalutamide | 2nd Gen NSAA | Higher than Bicalutamide | Not specified | Apalutamide binds selectively to the AR and does not show the antagonist-to-agonist switch seen with bicalutamide.[10] |
| Darolutamide | 2nd Gen NSAA | Higher than Bicalutamide | Not specified | [11] |
| Cyproterone Acetate | Steroidal | 2.2 - 7.8% | Not specified | [1] |
Note: RBA and IC50 values can vary between studies due to different experimental conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of antiandrogens, such as their half-life and metabolism, are crucial for maintaining therapeutic drug levels and determining dosing frequency.
| Compound | Class | Elimination Half-life | Metabolism | Key Findings & Citations |
| This compound | 1st Gen NSAA | ~6-10 days | Liver (CYP3A4 hydroxylation, glucuronidation) | Has a long half-life, allowing for once-daily dosing.[1][5] The (S)-enantiomer is cleared much more rapidly.[5] |
| Flutamide | 1st Gen NSAA | 5-6 hours (Hydroxyflutamide) | Rapidly metabolized to its active form, hydroxyflutamide. | Requires three times a day administration.[12] |
| Nilutamide | 1st Gen NSAA | ~56 hours | Liver | [7] |
| Enzalutamide | 2nd Gen NSAA | ~5.8 days | Liver (CYP2C8, CYP3A4) | [11] |
| Apalutamide | 2nd Gen NSAA | ~3-4 days | Liver (CYP2C8, CYP3A4) | [11] |
| Darolutamide | 2nd Gen NSAA | ~20 hours | Liver (CYP3A4, UGT) | [11] |
| Cyproterone Acetate | Steroidal | ~1.6-4.3 days | Liver | Also possesses progestogenic and antigonadotropic activity. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all listed antiandrogens is the competitive inhibition of the androgen receptor. However, second-generation antiandrogens exhibit additional inhibitory effects on the AR signaling pathway.
Canonical Androgen Receptor Signaling Pathway
The binding of androgens (testosterone or DHT) to the AR in the cytoplasm triggers a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes involved in cell proliferation and survival.[13][14][15]
Caption: Canonical Androgen Receptor Signaling Pathway.
Mechanisms of Antiandrogen Action
First-generation NSAAs like this compound primarily act by competing with androgens for binding to the AR in the cytoplasm, thereby preventing its activation and subsequent nuclear translocation. Second-generation NSAAs, such as enzalutamide, not only have a higher binding affinity but also inhibit multiple steps in the AR signaling pathway, including nuclear translocation, DNA binding, and co-activator recruitment.[7][16]
Caption: Comparative Mechanisms of First and Second-Generation NSAAs.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the evaluation of antiandrogens.
Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
Objective: To determine the IC50 value of a test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or rat ventral prostate cytosol as a source of AR)[17][18]
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT)
-
Test compounds (e.g., this compound, Enzalutamide)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail and scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound (unlabeled R1881 or DHT) in the assay buffer.
-
Binding Reaction: In each well of a 96-well plate, add a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound or reference compound.
-
Incubation: Add the AR preparation to each well. Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
References
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 8. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]
- 9. Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 12. Which is the optimal antiandrogen for use in combined androgen blockade of advanced prostate cancer? The transition from a first- to second-generation antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
Unveiling the Anti-Proliferative Power of (R)-Bicalutamide: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-proliferative effects of (R)-Bicalutamide across various cancer cell lines. The data presented is supported by experimental findings and detailed methodologies to aid in the validation and further exploration of this potent anti-androgen compound.
This compound, the active enantiomer of Bicalutamide (B1683754), is a non-steroidal anti-androgen that plays a crucial role in the treatment of prostate cancer. Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), a key driver of prostate tumor growth. By binding to the AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby hindering the downstream signaling pathways that promote cell proliferation and survival.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] This guide delves into the experimental data validating these anti-proliferative effects in a range of cell lines.
Comparative Anti-Proliferative Activity of this compound
The efficacy of this compound in inhibiting cell growth varies across different cancer cell lines, largely dependent on their androgen receptor status and genetic background. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several commonly used cancer cell lines. It is important to note that experimental conditions, such as the type of proliferation assay and the duration of drug exposure, can influence the observed IC50 values.
| Cell Line | Cancer Type | Androgen Receptor (AR) Status | This compound IC50 (µM) | Assay Type | Exposure Time | Reference |
| LNCaP | Prostate Cancer | Positive (mutated T877A) | 0.16 - 20.44 | Various (e.g., MTT, SRB) | 72 - 144 hours | [13][14][21] |
| LNCaP-Rbic | Prostate Cancer (Bicalutamide-resistant) | Positive | > 20 | SRB | 144 hours | [17] |
| LNCaP-AR | Prostate Cancer (AR overexpressing) | Positive | ~10 | SRB | 144 hours | [17] |
| VCaP | Prostate Cancer | Positive (wild-type, amplified) | ~10 | SRB | 144 hours | [17] |
| 22Rv1 | Prostate Cancer | Positive (expresses AR and AR-V7 splice variant) | ~45.20 | Not Specified | Not Specified | [13] |
| PC-3 | Prostate Cancer | Negative | > 100 | Not Specified | 72 hours | [17] |
| DU-145 | Prostate Cancer | Negative | 51.61 | Not Specified | Not Specified | [13] |
| SUM149 | Inflammatory Breast Cancer | Positive | Not specified (significant viability reduction) | Not Specified | Not Specified | [9] |
| IPC-366 | Canine Inflammatory Mammary Cancer | Positive | Not specified (less effective than in SUM149) | Not Specified | Not Specified | [9] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
This compound exerts its anti-proliferative effects by disrupting the androgen receptor signaling cascade. In normal and cancerous prostate cells, the binding of androgens to the AR triggers a series of events leading to cell growth. This compound acts as a competitive antagonist, blocking this pathway at its inception.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Anti-Proliferative Effects
The following diagram outlines a typical experimental workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Caption: A generalized workflow for determining the anti-proliferative effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for commonly used cell proliferation assays to evaluate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Obtain the desired cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU-145) from a reputable cell bank.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a predetermined optimal density for each cell line to ensure logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Reagent Preparation: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the drug treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
WST-1 Cell Proliferation Assay
The WST-1 assay is another colorimetric assay that utilizes a more stable tetrazolium salt, which is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.[28]
-
Reagent Preparation: The WST-1 reagent is typically provided as a ready-to-use solution.
-
Incubation with WST-1: After the drug treatment period, add the WST-1 reagent directly to the cell culture medium in each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time can be optimized based on the cell type and density.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 420-480 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Conclusion
The experimental data compiled in this guide consistently demonstrates the anti-proliferative effects of this compound, particularly in androgen receptor-positive prostate cancer cell lines. The provided methodologies and workflow diagrams offer a framework for researchers to validate and expand upon these findings. Further investigations into the nuanced responses of different cell lines and the potential for combination therapies will continue to be a vital area of cancer research.
References
- 1. Androgen receptor signaling and mutations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bicalutamide Enhances Conventional Chemotherapy in In Vitro and In Vivo Assays Using Human and Canine Inflammatory Mammary Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. cancer-research-network.com [cancer-research-network.com]
- 23. Bicalutamide demonstrates biologic effectiveness in prostate cancer cell lines and tumor primary cultures irrespective of Her2/neu expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
A Comparative Guide to the Biological Activity of (R)-Bicalutamide and (S)-Bicalutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the two enantiomers of Bicalutamide (B1683754), (R)-Bicalutamide and (S)-Bicalutamide. Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer. It is administered as a racemate, a mixture of both its (R) and (S) enantiomers. However, extensive research has demonstrated that the pharmacological activity of the drug resides almost exclusively in the (R)-enantiomer.
Executive Summary
The antiandrogenic activity of bicalutamide is predominantly attributed to the (R)-enantiomer, which exhibits a significantly higher binding affinity for the androgen receptor (AR) compared to the (S)-enantiomer. This disparity in binding affinity translates to a substantial difference in their biological effects, with this compound being the therapeutically active agent and (S)-Bicalutamide being largely inactive. The pharmacokinetic profiles of the two enantiomers also differ considerably, with this compound demonstrating a much longer half-life and accumulating to significantly higher levels in the plasma at steady state.
Data Presentation
Table 1: Androgen Receptor Binding Affinity
| Enantiomer | Relative Binding Affinity (RBA) for AR | Inhibition Constant (Ki) | Notes |
| This compound | ~30-fold higher than (S)-Bicalutamide[1] | - | The active enantiomer responsible for the antiandrogenic effect. |
| (S)-Bicalutamide | Negligible | - | Considered the inactive enantiomer with little to no significant antiandrogenic activity. |
Table 2: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values for this compound in various human prostate cancer cell lines, as determined by the Sulforhodamine B (SRB) assay after 144 hours of exposure. Data for (S)-Bicalutamide is not extensively reported in comparative studies due to its minimal activity.
| Cell Line | This compound IC50 (µM)[2] |
| LNCaP | > 20 |
| LNCaP-Rbic | > 20 |
| LNCaP-AR | > 20 |
| VCaP | 15.2 ± 2.1 |
Note: The LNCaP cell line is androgen-sensitive, while LNCaP-Rbic is a bicalutamide-resistant subclone. LNCaP-AR is a subclone overexpressing the androgen receptor. VCaP cells also overexpress the androgen receptor.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | (S)-Bicalutamide | Reference |
| Elimination Half-life | ~5.8 days (single dose) | ~1.2 days (single dose) | [3] |
| Steady-State Plasma Concentration | ~100-fold higher than (S)-Bicalutamide | Significantly lower | [1] |
| Plasma Protein Binding | 99.6% | Not specified, but high for racemate (96.1%) | [4] |
| Metabolism | Slow, primarily via hydroxylation (CYP3A4) followed by glucuronidation. | Rapid, primarily by glucuronidation. | [4] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of (R)- and (S)-Bicalutamide to the androgen receptor.
Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing the androgen receptor is prepared from target tissues (e.g., rat prostate) or from cells engineered to overexpress the human androgen receptor.
-
Radioligand: A radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is used as the high-affinity ligand for the AR.
-
Competition Assay:
-
A constant concentration of the radioligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled competitor compounds (this compound, (S)-Bicalutamide, or a known reference standard) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand: Techniques such as hydroxylapatite (HAP) slurry absorption or scintillation proximity assay (SPA) are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Sulforhodamine B (SRB) Cell Proliferation Assay
Objective: To assess the cytotoxic and anti-proliferative effects of (R)- and (S)-Bicalutamide on prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP) are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and (S)-Bicalutamide. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 144 hours) to allow the compounds to exert their effects.
-
Cell Fixation: The cells are fixed to the plate using a cold trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm. The absorbance is directly proportional to the cell mass.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to the control, is calculated from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of (R)- and (S)-Bicalutamide in inhibiting prostate cancer tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human prostate cancer cells (e.g., LNCaP, VCaP) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into treatment groups. This compound, (S)-Bicalutamide, or a vehicle control is administered orally or via another appropriate route.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights in the treated groups to the control group.
Mandatory Visualization
Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of Bicalutamide.
Caption: General experimental workflow for comparing the biological activity of bicalutamide enantiomers.
References
(R)-Bicalutamide's Efficacy on PSA Levels: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical data underscores the therapeutic effect of (R)-Bicalutamide in reducing Prostate-Specific Antigen (PSA) levels in patients with prostate cancer. This guide provides a comparative analysis of this compound against other antiandrogen agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, the active enantiomer of Bicalutamide (B1683754), functions as a non-steroidal antiandrogen that competitively inhibits the binding of androgens to the androgen receptor (AR), a key driver in the growth of prostate cancer.[1][2] This action effectively blocks the downstream signaling cascade that leads to the expression of genes involved in prostate cell proliferation and survival, including the gene for PSA.[3][4] The antiandrogenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer, which has a significantly longer plasma half-life and higher steady-state concentrations compared to the (S)-enantiomer.[5][6]
Comparative Efficacy in PSA Reduction
Clinical studies have demonstrated the efficacy of this compound in lowering PSA levels, both as a monotherapy and in combination with other treatments. When compared to other antiandrogens, its performance varies, particularly against the newer generation of drugs.
Comparison with First-Generation Antiandrogens
Head-to-head trials have shown that Bicalutamide has at least equivalent efficacy to Flutamide, another first-generation non-steroidal antiandrogen.[7] Some studies suggest superior efficacy for Bicalutamide, with significantly greater decreases in PSA levels.[7][8] In a randomized, double-blind study comparing Bicalutamide and Flutamide in combination with LHRH-A therapy, the time to treatment failure was significantly better for the Bicalutamide group.[9]
Comparison with Second-Generation Antiandrogens
Second-generation antiandrogens, such as Enzalutamide, have shown superior efficacy in reducing PSA levels compared to Bicalutamide. In the STRIVE trial, a phase II study in men with nonmetastatic or metastatic castration-resistant prostate cancer (CRPC), Enzalutamide demonstrated a significant improvement in progression-free survival and a higher PSA response rate.[10] A ≥50% PSA response was achieved by 81% of patients in the Enzalutamide group compared to 31% in the Bicalutamide group.[10] Similarly, a randomized clinical trial comparing Enzalutamide with Bicalutamide in men with metastatic hormone-sensitive prostate cancer (mHSPC) found a 7-month PSA response rate of 94% with Enzalutamide versus 65% with Bicalutamide.[11][12][13]
The following tables summarize the quantitative data on PSA response from key comparative clinical trials.
| Table 1: this compound vs. Flutamide in Advanced Prostate Cancer | |
| Parameter | This compound + LHRH-A |
| Time to Treatment Failure | Significantly longer |
| Diarrhea (Adverse Event) | 10% |
| Data from the Casodex Combination Study Group[9] |
| Table 2: this compound vs. Enzalutamide in Castration-Resistant Prostate Cancer (STRIVE Trial) | |
| Parameter | This compound |
| Median Progression-Free Survival | 5.7 months |
| ≥50% PSA Response Rate | 31% |
| Median Time to PSA Progression | 8.3 months |
| Data from the STRIVE Trial[10] |
| Table 3: this compound vs. Enzalutamide in Metastatic Hormone-Sensitive Prostate Cancer | |
| Parameter | This compound + ADT |
| 7-Month PSA Response Rate | 65% |
| 12-Month PSA Response Rate | 34% |
| Data from a randomized clinical trial by Hussain M, et al.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of scientific findings. Below are the summarized protocols for the key clinical trials cited.
Casodex Combination Study Group Trial (Bicalutamide vs. Flutamide)
-
Objective: To compare the efficacy and safety of Bicalutamide and Flutamide, each in combination with LHRH-A therapy, in patients with untreated metastatic (Stage D2) prostate cancer.[9]
-
Study Design: A randomized, double-blind, multicenter study with a 2x2 factorial design.[9]
-
Patient Population: 813 patients with untreated metastatic prostate cancer.[9]
-
Treatment Arms:
-
Bicalutamide (50 mg once daily) + LHRH-A (goserelin acetate (B1210297) or leuprolide acetate).[9]
-
Flutamide (250 mg three times daily) + LHRH-A (goserelin acetate or leuprolide acetate).[9]
-
-
Primary Endpoint: Time to treatment failure.[9]
-
PSA Measurement: PSA levels were monitored, and a significant decrease was observed in both groups.[8]
STRIVE Trial (Enzalutamide vs. Bicalutamide)
-
Objective: To compare the safety and efficacy of Enzalutamide versus Bicalutamide in men with nonmetastatic or metastatic CRPC.[10]
-
Study Design: A multicenter, randomized, double-blind phase II trial.[10]
-
Patient Population: 396 men with nonmetastatic or metastatic CRPC.[10]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[10]
-
Key Secondary Endpoints: Time to PSA progression and PSA response rate (≥50% reduction).[10]
Randomized Trial in mHSPC (Enzalutamide vs. Bicalutamide)
-
Objective: To compare the efficacy of Enzalutamide versus Bicalutamide in combination with Androgen Deprivation Therapy (ADT) in men with mHSPC.[12]
-
Study Design: A randomized, phase II screening design.[12][13]
-
Patient Population: 71 men with mHSPC.[12]
-
Treatment Arms:
-
PSA Measurement: Monitored to determine the primary endpoint and time to PSA progression.[12]
Visualizing the Mechanism of Action
The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of this compound and its alternatives.
Figure 1: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.
Figure 2: Generalized Experimental Workflow for Clinical Trials.
Figure 3: Efficacy Hierarchy of Antiandrogens on PSA Reduction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 8. A Randomized Control Trial Comparing the Efficacy of Antiandrogen Monotherapy: Flutamide vs. Bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A controlled trial of bicalutamide versus flutamide, each in combination with luteinizing hormone-releasing hormone analogue therapy, in patients with advanced prostate cancer. Casodex Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Androgen Receptor Blockade: (R)-Bicalutamide Versus Flutamide
For researchers, scientists, and drug development professionals navigating the landscape of androgen receptor (AR) antagonists, a clear understanding of the comparative pharmacology of available compounds is paramount. This guide provides a detailed, data-driven analysis of two first-generation nonsteroidal antiandrogens: (R)-Bicalutamide and the active metabolite of Flutamide, Hydroxyflutamide. By examining their performance in key preclinical assays, this document aims to equip researchers with the objective data needed to make informed decisions in their investigative pursuits.
This compound and Flutamide are both competitive antagonists of the androgen receptor, a critical mediator in the development and progression of prostate cancer and other androgen-dependent conditions. They exert their therapeutic effect by binding to the AR and preventing the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting downstream signaling pathways that promote cell growth and survival. While both drugs share this fundamental mechanism, their molecular interactions with the AR and subsequent biological effects exhibit notable differences in potency and affinity.
Quantitative Comparison of In Vitro Activity
The following tables summarize key quantitative data from comparative studies of this compound and Hydroxyflutamide, providing a direct comparison of their binding affinity for the androgen receptor and their potency in functional cell-based assays.
Table 1: Androgen Receptor Binding Affinity
| Compound | Assay Type | System | IC50 (nM) | Relative Binding Affinity (RBA) vs. Metribolone (R1881) | Reference(s) |
| This compound | Competitive Binding | - | 159 - 243 | ~0.29 - 6.4% | [1][2] |
| Hydroxyflutamide | Competitive Binding | Human Prostate Tissue | ~700 | ~0.20 - 1% | [1] |
Note: IC50 (Half-maximal inhibitory concentration) values can vary based on experimental conditions. RBA provides a relative comparison of affinity to a high-affinity synthetic androgen.
Table 2: In Vitro Antagonist Potency
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Inhibition of Testosterone-Induced Cell Proliferation | Shionogi Mouse Mammary Tumor Cells | 243 | [1] |
| Hydroxyflutamide | Inhibition of Testosterone-Induced Cell Proliferation | Shionogi Mouse Mammary Tumor Cells | 72 | [1] |
Preclinical data consistently indicates that this compound possesses a higher binding affinity for the androgen receptor compared to Hydroxyflutamide, with some studies suggesting a 2- to 4-fold greater affinity[3]. However, in certain functional assays, such as the inhibition of androgen-induced cell proliferation, Hydroxyflutamide has demonstrated greater potency[1]. These discrepancies highlight the importance of considering the specific experimental context when evaluating the antiandrogenic potential of these compounds.
Mechanistic Insights: The Androgen Receptor Signaling Pathway
Both this compound and Flutamide interrupt the canonical androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for these antagonists.
Experimental Protocols
To facilitate the replication and validation of comparative studies, detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
1. Preparation of Materials:
-
Receptor Source: Cytosol extract from rat ventral prostate or cells engineered to express the human androgen receptor.
-
Radioligand: ³H-labeled synthetic androgen, such as Mibolerone (R1881).
-
Test Compounds: this compound and Hydroxyflutamide, prepared in appropriate serial dilutions.
-
Buffers: Tris-based buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol).
-
Separation Matrix: Hydroxylapatite (HAP) slurry or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Assay Procedure:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (or vehicle control).
-
Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).
-
Separate the receptor-bound radioligand from the free radioligand using either the HAP slurry method (centrifugation and washing) or vacuum filtration.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of a reporter gene.
1. Preparation of Materials:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) co-transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene. Alternatively, a cell line endogenously expressing AR (e.g., LNCaP) can be used.
-
Androgen: A potent AR agonist, such as Dihydrotestosterone (DHT) or R1881.
-
Test Compounds: this compound and Hydroxyflutamide, prepared in serial dilutions.
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids), and transfection reagents.
-
Luciferase Assay System: Reagents for cell lysis and detection of luciferase activity.
-
Luminometer.
2. Assay Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed, sub-maximal concentration of the androgen agonist in the presence of increasing concentrations of the test compound (or vehicle control).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
3. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the percentage of inhibition of androgen-induced luciferase activity as a function of the log concentration of the antagonist.
-
Determine the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the androgen-induced response.
Western Blot Analysis of Androgen Receptor Nuclear Translocation
This technique is used to assess the effect of the antagonists on the subcellular localization of the androgen receptor.
1. Preparation of Materials:
-
Cell Line: Androgen-responsive cell line (e.g., LNCaP).
-
Androgen: DHT or R1881.
-
Test Compounds: this compound and Hydroxyflutamide.
-
Reagents for Subcellular Fractionation: Buffers to separate cytoplasmic and nuclear protein extracts.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide gels, transfer membranes (e.g., PVDF), blocking buffers, primary antibodies (anti-AR, anti-lamin B1 for nuclear fraction, anti-tubulin for cytoplasmic fraction), and HRP-conjugated secondary antibodies.
-
Chemiluminescence Detection System.
2. Assay Procedure:
-
Culture cells to an appropriate confluency and then serum-starve in a steroid-depleted medium.
-
Treat the cells with vehicle, androgen alone, or androgen in combination with the test compounds for a specified time.
-
Harvest the cells and perform subcellular fractionation to isolate cytoplasmic and nuclear protein lysates.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the androgen receptor and loading controls for the respective cellular compartments.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
3. Data Analysis:
-
Quantify the band intensities for the androgen receptor in both the cytoplasmic and nuclear fractions.
-
Normalize the AR band intensity to the respective loading control for each fraction.
-
Compare the nuclear-to-cytoplasmic ratio of the androgen receptor across the different treatment conditions.
It has been reported that while Flutamide can inhibit androgen-induced nuclear translocation of the AR, this compound may not effectively block this process, with the AR-Bicalutamide complex still translocating to the nucleus but failing to activate transcription[4][5].
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of this compound and Flutamide.
Logical Framework of Antagonistic Action
The decision-making process for characterizing these compounds as AR antagonists can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Validating Androgen Receptor Antagonism of (R)-Bicalutamide with Reporter Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Bicalutamide's performance as an androgen receptor (AR) antagonist against other alternatives, supported by experimental data from reporter assays. Detailed methodologies and visual representations of the underlying biological pathways and experimental procedures are included to facilitate a comprehensive understanding.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to its activation and the transcription of genes that promote tumor growth.[3][4] Non-steroidal anti-androgens like this compound are a cornerstone of prostate cancer therapy.[2][3] They act as competitive antagonists, binding to the AR to prevent its activation by endogenous androgens, thereby inhibiting the growth of prostate cancer cells.[3][4][5] Reporter gene assays are a fundamental tool for quantifying the potency and efficacy of such antagonists in a controlled in vitro setting.[6][7]
This compound functions by competitively binding to the AR, which can stimulate its translocation to the nucleus.[8] However, this binding results in the assembly of a transcriptionally inactive receptor complex on the DNA, as it fails to recruit necessary coactivators for gene transcription.[8] This guide will delve into the validation of this antagonistic activity using luciferase-based reporter assays and compare its efficacy with another prominent anti-androgen, Enzalutamide.
Comparative Performance of AR Antagonists
The inhibitory potency of AR antagonists is commonly quantified by the half-maximal inhibitory concentration (IC50) in reporter gene assays. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and the second-generation antagonist Enzalutamide, as determined in various prostate cancer cell line-based reporter assays.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | LNCaP | Competition Binding | 160 | [9] |
| LNCaP | PSA-luciferase Reporter | 150 | [10] | |
| LNCaP/AR(cs) | Competitive Binding | 160 | [11] | |
| LNCaP/AR-luc | Luciferase Reporter | 350 | [11] | |
| Enzalutamide | LNCaP | Competition Binding | 21.4 | [9] |
| LNCaP | AR Luciferase Reporter | 26 | [9] | |
| LNCaP | PSA-luciferase Reporter | 120 | [10] |
Note: IC50 values can vary based on the specific cell line, reporter construct, and experimental conditions used.[9]
Experimental Protocols
A luciferase-based reporter assay is a widely used method to quantify the transcriptional activity of the androgen receptor in response to potential antagonists.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit androgen-induced luciferase expression in a prostate cancer cell line.
Materials:
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)[9][10]
-
Charcoal-stripped serum (CSS) to remove endogenous steroids[10]
-
Plasmid vectors:
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and a synthetic androgen (e.g., R1881 or DHT)[5][9]
-
96-well white, sterile, cell-culture ready assay plates[6]
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells in standard medium.
-
24 hours prior to transfection, trypsinize and seed cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in medium containing 10% CSS.[6]
-
-
Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol. For each well, a typical mix includes the ARE-luciferase reporter plasmid, the AR expression plasmid (if needed), and the Renilla luciferase control plasmid.[6][12]
-
Add the transfection complex to the cells and incubate for 4-6 hours.[6]
-
Replace the transfection medium with fresh medium containing 10% CSS.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of this compound in medium containing a constant concentration of an androgen agonist (e.g., 0.1 nM R1881).[6][10]
-
Include appropriate controls: vehicle only (negative control) and androgen agonist only (positive control).
-
Remove the medium from the cells and add the prepared compound dilutions.
-
Incubate the plate for an additional 24 hours.[6]
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided in the luciferase assay kit.[6]
-
Following the kit's protocol, add the luciferase substrate to each well and measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity for normalization.[7]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[6]
-
Calculate the percentage inhibition of the androgen-induced luciferase activity for each concentration of this compound.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[6][10]
-
Visualizing the Mechanism and Workflow
Androgen Receptor Signaling Pathway and Antagonism
The following diagram illustrates the normal androgen receptor signaling pathway and the mechanism of inhibition by this compound. In the presence of androgens, the AR translocates to the nucleus, binds to AREs on the DNA, and initiates gene transcription. This compound competes with androgens for AR binding, and while the AR may still translocate to the nucleus, the resulting complex is transcriptionally inactive.[3][8]
Caption: AR signaling pathway and this compound antagonism.
Experimental Workflow for AR Reporter Assay
This diagram outlines the key steps involved in performing a luciferase-based reporter assay to validate AR antagonism.
Caption: Workflow for an AR antagonist reporter gene assay.
References
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of (R)-Bicalutamide's Effects in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of (R)-Bicalutamide in various prostate cancer xenograft models. The data presented here is compiled from multiple preclinical studies to offer insights into the reproducibility of its anti-tumor effects and to draw comparisons with other relevant anti-androgen therapies.
Comparative Efficacy of this compound and Alternatives in Xenograft Models
The anti-tumor activity of this compound and its alternatives, such as Enzalutamide and Apalutamide, has been evaluated in several preclinical xenograft models of prostate cancer. The following tables summarize the quantitative data on tumor growth inhibition from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Drug | Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| This compound | VCaP | 10 mg/kg/day (oral gavage) | 4 weeks | High therapeutic efficacy (qualitative) | [1] |
| Bicalutamide (B1683754) | LNCaP-luc | 2 or 6 mg/kg/day (p.o.) | 28 days | Significant tumor growth inhibition | [2] |
| Bicalutamide | HP-LNCaP | 100 mg/kg/day (s.c.) | 4 weeks | Not significantly different from control | [3] |
| Bicalutamide | MDA-PCa-2b | 25 mg/kg x 5 days | - | Slowed tumor growth for 1-2 weeks | [4] |
| Enzalutamide | LNCaP-AR | 10 mg/kg/day | - | Significant tumor growth inhibition | [5] |
| Enzalutamide + PAWI-2 | PC-3 | 5 mg/kg/day (i.p.) | 21 days | 63% | [6] |
| Apalutamide | LNCaP | 10 mg/kg/day (i.p.) | 2-3 weeks | Significant tumor weight reduction |
Note on Reproducibility: The variability in the reported efficacy of Bicalutamide, particularly in LNCaP-derived models (significant inhibition in LNCaP-luc vs. no significant difference in HP-LNCaP), highlights the challenges in the reproducibility of its effects. This can be attributed to factors such as the specific subline of the cells used, passage number, and subtle differences in experimental protocols. The VCaP model appears to be a responsive model for this compound's anti-tumor activity.
Bicalutamide Resistance in Xenograft Models
Several studies have investigated the mechanisms of resistance to Bicalutamide using xenograft models. In some instances, Bicalutamide can paradoxically act as an agonist, promoting tumor growth.
| Xenograft Model | Key Findings | Reference |
| KUCaP | Derived from a Bicalutamide-treated patient, this model expresses an AR with a W741C mutation. Bicalutamide promoted tumor growth and PSA production. | [7] |
| LNCaP-cxD2 | Bicalutamide significantly accelerated tumor growth and increased blood PSA levels in castrated nude mice bearing these tumors. | [6] |
Experimental Protocols
Establishment of Subcutaneous Prostate Cancer Xenografts (General Protocol)
This protocol provides a general framework for establishing subcutaneous xenografts using prostate cancer cell lines like LNCaP and VCaP. Specific details may vary between laboratories.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Male immunodeficient mice (e.g., nude, SCID, NOD/SCID), 6-8 weeks old[8]
-
Sterile syringes and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture prostate cancer cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase and have reached 80-90% confluency before harvesting.[9]
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells to form a pellet.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at the desired concentration (e.g., 1 x 10^6 to 2 x 10^7 cells per injection volume).[1][10] Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Injection:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the injection site on the flank of the mouse.
-
Draw the cell suspension (typically 100-200 µL) into a sterile syringe.
-
Gently lift the skin to create a "tent" and subcutaneously inject the cell suspension.[11]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the length and width using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[10]
-
Monitor the overall health and body weight of the mice throughout the study.
-
Drug Preparation and Administration
Bicalutamide:
-
This compound can be administered orally by gavage.[1] A common vehicle is corn oil with a small percentage of DMSO.[2]
-
Dosages in xenograft studies have ranged from 2 mg/kg to 100 mg/kg daily.[2][3] For oral administration, Bicalutamide can be formulated as a suspension.
Enzalutamide and Apalutamide:
-
These are often administered orally or via intraperitoneal (i.p.) injection.
-
Dosages are typically in the range of 10 mg/kg/day.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and Inhibition
The androgen receptor (AR) signaling pathway is a key driver of prostate cancer growth. This compound and other anti-androgens act by competitively inhibiting the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR.
Caption: Mechanism of action of anti-androgens on the AR signaling pathway.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a drug like this compound in a xenograft model.
Caption: A typical experimental workflow for in vivo drug efficacy studies.
Logical Relationship of Bicalutamide Efficacy and Resistance
The clinical and preclinical observations of Bicalutamide's effects can be summarized in the following logical diagram, which highlights the divergence between initial response and the development of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiandrogen bicalutamide promotes tumor growth in a novel androgen-dependent prostate cancer xenograft model derived from a bicalutamide-treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cells and xenografts [bio-protocol.org]
- 11. cccells.org [cccells.org]
A Comparative Guide to the Pharmacokinetic Profiles of (R)-Bicalutamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the active enantiomer of Bicalutamide (B1683754), (R)-Bicalutamide, and its primary metabolites. The information presented is intended to support research and development efforts by offering a comprehensive overview of the absorption, distribution, metabolism, and excretion of these compounds, supported by experimental data.
Executive Summary
Bicalutamide is a non-steroidal anti-androgen agent administered as a racemate, with the pharmacological activity residing almost exclusively in the (R)-enantiomer.[1] The pharmacokinetic profile of this compound is characterized by slow absorption, a long elimination half-life, and extensive metabolism.[1][2] In contrast, the (S)-enantiomer is rapidly absorbed and cleared from plasma.[1] Metabolism of this compound primarily involves hydroxylation to (R)-hydroxybicalutamide, followed by glucuronidation.[2][3] The (S)-enantiomer undergoes direct glucuronidation.[2] These metabolic pathways lead to the formation of various metabolites that are subsequently excreted. This guide will delve into the specifics of these pharmacokinetic profiles, presenting quantitative data and experimental methodologies.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and its inactive (S)-enantiomer. While quantitative data for the primary metabolites are limited in publicly available literature, their metabolic pathways are well-characterized.
| Parameter | This compound | (S)-Bicalutamide | (R)-hydroxybicalutamide & Glucuronide Conjugates |
| Peak Plasma Concentration (Cmax) | ~933.2 - 946.7 µg/L (after a single 50 mg dose)[4] | Significantly lower than this compound; reaches peak concentration faster[3] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | ~36.0 hours (after a single 50 mg dose)[4] | ~3 hours[5] | Data not available |
| Area Under the Curve (AUC) | ~215,680.1 - 221,708.8 µg·h/L (AUC0-672h after a single 50 mg dose)[4] | Significantly lower than this compound[3] | Data not available |
| Elimination Half-life (t1/2) | ~5.8 - 7 days[5][6] | ~1.2 days[5] | Data not available |
| Protein Binding | 99.6%[6] | Data not available | Data not available |
| Metabolism | Primarily hydroxylation by CYP3A4 to (R)-hydroxybicalutamide, followed by glucuronidation (UGT1A9).[2][3] | Primarily direct glucuronidation.[2] | (R)-hydroxybicalutamide is further metabolized via glucuronidation. Glucuronide conjugates are formed for excretion. |
| Excretion | Metabolites are excreted in urine and feces in roughly equal proportions.[1] | Metabolites are excreted in urine and feces.[1] | Excreted in urine and feces.[1][7] |
Metabolic Pathway of Bicalutamide
The metabolic fate of the two enantiomers of bicalutamide differs significantly, which explains their distinct pharmacokinetic profiles. The following diagram illustrates the primary metabolic pathways.
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and its metabolites typically involves clinical studies with healthy volunteers or patients, followed by bioanalytical sample analysis. Below is a representative experimental workflow.
Representative Clinical Pharmacokinetic Study Protocol
-
Study Design: An open-label, single-dose, crossover study is a common design to compare different formulations or assess food effects.[4]
-
Subject Population: Healthy male volunteers are typically recruited.[4] Inclusion and exclusion criteria are established to ensure subject safety and data integrity.
-
Drug Administration: A single oral dose of bicalutamide (e.g., 50 mg) is administered to subjects after an overnight fast.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 24, 48, 72, 96, 120, 144, and up to 672 hours post-dose).[4][8]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Bioanalytical Method for Quantification in Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying bicalutamide and its metabolites in plasma.[4][9]
-
Sample Preparation: Plasma samples (e.g., 50 µL) are typically prepared using liquid-liquid extraction or protein precipitation to remove interfering substances.[9] An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[9] A mobile phase gradient is used to separate the parent drug and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analytes in blank plasma.[9]
Conclusion
The pharmacokinetic profile of bicalutamide is stereoselective, with the active (R)-enantiomer exhibiting a much longer half-life and higher plasma concentrations at steady state compared to the inactive (S)-enantiomer.[1] The metabolism of this compound is primarily mediated by CYP3A4 and UGT enzymes, leading to the formation of hydroxylated and glucuronidated metabolites that are subsequently eliminated.[2][3] Understanding these distinct pharmacokinetic profiles is crucial for optimizing dosing regimens and predicting potential drug-drug interactions in a clinical setting. Further research to quantify the pharmacokinetic parameters of the primary metabolites would provide a more complete picture of bicalutamide's disposition in the body.
References
- 1. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparative pharmacokinetic evaluation of two formulations of bicalutamide 50-mg tablets: an open-label, randomized-sequence, single-dose, two-period crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 7. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. hilarispublisher.com [hilarispublisher.com]
A Comparative Benchmark: (R)-Bicalutamide Versus Next-Generation Androgen Receptor Inhibitors
In the landscape of prostate cancer therapeutics, targeting the androgen receptor (AR) signaling pathway remains a cornerstone of treatment. While (R)-Bicalutamide, a first-generation non-steroidal antiandrogen, has long been a standard of care, the advent of next-generation inhibitors—Enzalutamide, Apalutamide, and Darolutamide (B1677182)—has significantly advanced the therapeutic paradigm. This guide provides a comprehensive, data-driven comparison of these agents for researchers, scientists, and drug development professionals, focusing on their performance based on preclinical experimental data.
Quantitative Performance Analysis
The following tables summarize the key performance indicators of this compound and the next-generation androgen receptor inhibitors, providing a clear comparison of their biochemical and cellular potencies.
Table 1: Androgen Receptor Binding Affinity
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Relative Affinity vs. This compound |
| This compound | Competition Binding | LNCaP Cells | 160[1] | 1x |
| Enzalutamide | Competition Binding | LNCaP Cells | 21.4[1] | ~7.5x higher |
| Apalutamide | Not Specified | Not Specified | 16[2] | 5-10x higher[3] |
| Darolutamide | Luciferase Reporter | HEK293 cells | 26[1] | Not directly reported |
Table 2: Inhibition of Androgen Receptor Signaling (Functional Assay)
| Compound | Assay Type | Cell Line | IC50 (nM) |
| Enzalutamide | AR Luciferase Reporter | Not Specified | 26[1] |
| Apalutamide | AR Luciferase Reporter | Not Specified | 200[1] |
| Darolutamide | AR Luciferase Reporter | Not Specified | 26[1] |
Table 3: Inhibition of Prostate Cancer Cell Viability
| Compound | Cell Line | IC50 (µM) |
| Darolutamide | 22RV1 | 46.6 |
| LNCaP | 33.8 | |
| PC3 | 32.3 | |
| DU145 | 11.0 |
Note: Directly comparable cell viability IC50 data for all four compounds from a single study was not available in the searched literature. The provided data for Darolutamide is from a study that did not include the other compounds.
Table 4: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Key Finding |
| Apalutamide | LNCaP/AR | Apalutamide led to ≥50% tumor regression in 8 out of 10 mice.[4] |
| This compound | LNCaP/AR | Bicalutamide led to ≥50% tumor regression in only 1 out of 10 mice.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. The following diagram illustrates the canonical pathway and the points of inhibition by the compared antiandrogens.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
This workflow outlines the key steps in a competitive binding assay used to determine the binding affinity of test compounds to the androgen receptor.
Experimental Workflow: Cell Viability Assay (WST-8)
The following diagram illustrates the general workflow for assessing the effect of androgen receptor inhibitors on the viability of prostate cancer cells using a WST-8 assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key experiments cited in this guide.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled ligand (e.g., [³H]R1881)
-
Test compounds
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in the assay buffer.
-
Incubation: In a 96-well plate, incubate the androgen receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
Separation of Bound and Free Ligand: Add HAP slurry to each well to bind the AR-ligand complex. Centrifuge the plate and wash the HAP pellet to remove the unbound radiolabeled ligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Cell Viability Assay (WST-8)
Objective: To assess the cytotoxic or cytostatic effects of AR inhibitors on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22RV1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
AR inhibitors
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the AR inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of the inhibitor to determine the IC50 value.
Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of AR inhibitors in a living organism.
Materials:
-
Human prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Immunocompromised mice (e.g., nude or NOD-SCID mice)
-
Matrigel (optional, to aid tumor formation)
-
AR inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen prostate cancer cell line and harvest the cells. Resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the AR inhibitors and a vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 4. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-Bicalutamide: A Guide for Laboratory Professionals
(R)-Bicalutamide , the active enantiomer in the anti-androgen medication Casodex, is classified as a cytotoxic/antineoplastic agent.[1][2] Due to its hazardous properties, including being suspected of causing cancer, potentially damaging fertility or an unborn child, and causing organ damage through prolonged exposure, stringent disposal procedures are mandatory to ensure the safety of laboratory personnel and protect the environment.[3][4][5] this compound is also recognized as very toxic to aquatic life with long-lasting effects.[3][4][5]
This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste in a research setting, adhering to standard cytotoxic waste management principles.
Core Principles of Cytotoxic Waste Management
The disposal of this compound must follow established protocols for hazardous pharmaceutical compounds. The fundamental principles are:
-
Segregation: All waste contaminated with this compound must be segregated from general, biohazardous, and other chemical waste streams at the point of generation.[6][7][8]
-
Containment: Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.[7][9] Container selection depends on the waste type (sharps, solids, liquids).
-
Labeling: All containers must be clearly marked with the cytotoxic symbol and/or text indicating "Cytotoxic Waste" or "Chemotherapy Waste".[8][9]
-
Final Disposal: The universally accepted final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management vendor.[5][8][10] This process destroys the active compound, rendering it non-retrievable.[11]
Data Presentation: Waste Categorization and Handling
Proper waste segregation is critical. This compound waste is typically categorized as either "trace" or "bulk" contamination. The following table summarizes the handling requirements for each category.
| Waste Category | Description & Examples | Recommended Container | Hazard Codes |
| Trace Cytotoxic Waste | Items contaminated with minute or residual amounts of this compound. Examples: Empty vials, ampules, syringes (with no visible drug), used gloves, gowns, bench pads, and other contaminated personal protective equipment (PPE).[6][12] | Yellow trace waste containers or bags.[6][12] Yellow or purple-lidded puncture-proof sharps containers for contaminated sharps.[8][9][12] | HP6 (Toxic) HP7 (Carcinogenic) HP10 (Toxic for reproduction) HP11 (Mutagenic)[8] |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound. Examples: Unused or expired this compound powder or solutions, partially used vials or syringes (e.g., containing more than 0.1 ml), and materials used to clean up large spills.[6][7] | Black RCRA hazardous waste containers specifically for bulk chemotherapy waste.[6] Must be clearly labeled with a hazardous waste label. | HP6 (Toxic) HP7 (Carcinogenic) HP10 (Toxic for reproduction) HP11 (Mutagenic)[8] EWC Code: 18 01 08* (human healthcare) or 18 02 07* (animal healthcare)[8] |
Experimental and Operational Protocols
This protocol details the steps for cleaning and decontaminating a BSC work surface after handling this compound.
Materials:
-
Detergent solution (e.g., Simple Green)[13]
-
70% Isopropyl Alcohol (IPA)[13]
-
Sterile water
-
Plastic-backed absorbent pads[13]
-
Appropriate PPE: Two pairs of chemotherapy-rated gloves, solid-front gown, eye protection[6][14]
-
Designated cytotoxic waste bags (yellow or purple)[13]
Procedure:
-
Preparation: Ensure all experimental work is complete. All contaminated items (flasks, tubes, pipettes) must be sealed or placed in a cytotoxic waste bag before starting decontamination.
-
Initial Cleaning: Liberally apply the detergent solution to the work surface. Using a plastic-backed absorbent pad, wipe the surface in overlapping concentric circles, starting from the outer edges and moving inward.[13] Dispose of the pad in the cytotoxic waste bag.
-
First Rinse: Using a new pad saturated with sterile water, wipe the surface in the same manner to remove any detergent residue.[13] Dispose of the pad.
-
Disinfection/Decontamination: Apply 70% IPA to the work surface.[13] Using another new pad, wipe the surface as described in step 2. This step serves to both disinfect and further decontaminate the area.
-
Final Steps: Allow the surface to air dry completely. Once the procedure is finished, wipe down the exterior of the waste bag with 70% IPA, remove the outer pair of gloves, and dispose of them in the trace chemotherapy waste.[13] Remove the remaining PPE and dispose of it appropriately before washing hands thoroughly.[13]
While high-temperature incineration is the standard for disposal, chemical deactivation is an area of ongoing research. There is no single universally accepted method for all cytotoxic agents.[6][7] However, systems using activated carbon have shown effectiveness in deactivating a range of pharmaceutical compounds.[15][16]
Methodology Overview: Activated Carbon Deactivation
-
Principle: Activated carbon possesses a highly porous structure that physically adsorbs and deactivates drug molecules, rendering them inert.[15]
-
Procedure: Commercially available drug deactivation pouches or kits contain activated carbon.[17] The this compound waste (tablets or powder dissolved in a solvent) is placed into the pouch.[17]
-
Activation: Warm water is added to the pouch, which dissolves the drug and facilitates its adsorption onto the carbon matrix.[17]
-
Disposal: After a designated time (studies show over 90% deactivation within hours for some drugs), the sealed, deactivated pouch can be disposed of in the regular trash, as the hazardous component is irreversibly bound.[15][16][17]
Note: This method should be considered experimental. Researchers must verify with their institution's Environmental Health and Safety (EHS) office and local regulations before employing this technique, as incineration remains the compliant standard for cytotoxic waste.[10]
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps for determining the correct disposal container for waste generated while working with this compound.
Caption: Decision workflow for segregating this compound laboratory waste.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. web.uri.edu [web.uri.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. benchchem.com [benchchem.com]
- 14. uwyo.edu [uwyo.edu]
- 15. Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cga.ct.gov [cga.ct.gov]
- 17. uvmcora.org [uvmcora.org]
Essential Safety and Logistical Information for Handling (R)-Bicalutamide
(R)-Bicalutamide is a potent pharmaceutical compound that requires stringent safety protocols to prevent exposure and ensure a safe laboratory environment. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, personal protective equipment (PPE), and disposal of this compound. Adherence to these procedures is critical due to the compound's potential health risks, including skin, eye, and respiratory irritation, as well as being a suspected carcinogen that may damage fertility or the unborn child.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-certified respirator with a P100 filter within a certified chemical fume hood or ventilated balance enclosure.- Double-gloving with nitrile or rubber gloves (ensure the outer glove has a long cuff and is regularly changed).- Disposable, fluid-resistant gown with tight-fitting cuffs.- Safety glasses with side shields or splash goggles.- Disposable shoe covers. |
| Working with Solutions | - Certified chemical fume hood.- Nitrile or rubber gloves (double-gloving recommended).- Disposable, fluid-resistant gown.- Safety glasses with side shields or splash goggles. |
| General Laboratory Operations | - Nitrile or rubber gloves.- Laboratory coat.- Safety glasses. |
Operational Plans: Step-by-Step Handling Procedures
Strict adherence to the following protocols is mandatory to minimize the risk of exposure during the handling of this compound.
Engineering Controls and Designated Areas
-
Designated Work Area: All work with this compound powder and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood, to control the dispersal of the compound.
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled.[4] For handling the solid form, a ventilated balance enclosure or a chemical fume hood is required to prevent inhalation of airborne particles.
Weighing and Handling of Powder
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). Tare the balance with the weigh boat inside the enclosure. Carefully transfer the desired amount of this compound to the weigh boat, minimizing any dust generation.
-
Post-Weighing: After weighing, carefully close the primary container. Decontaminate the exterior of the primary container and all weighing tools with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
Preparation of Solutions
-
Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: Cap the vessel and mix gently by inversion or with a magnetic stirrer until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills (Powder):
-
Evacuate and restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with damp absorbent material to avoid raising dust.
-
Use a HEPA-filtered vacuum cleaner for the initial cleanup.[4]
-
Clean the area with a suitable detergent and then decontaminate with a 1:10 bleach solution, followed by a final rinse with water.
-
-
Minor Spills (Solution):
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean and decontaminate the spill area as described above.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team and the institutional safety office.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and used weighing materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[4]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Interrelationship of safety controls and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
